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  • Product: 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
  • CAS: 1178449-40-5

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid: Properties, Synthesis, and Spectroscopic Analysis For the Attention of Researchers, Scientists, and Drug Development Professionals Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid: Properties, Synthesis, and Spectroscopic Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide combines information from commercial suppliers with established principles of pyridazine chemistry to offer a predictive yet scientifically grounded resource.

Introduction

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid belongs to the pyridazine family, a class of nitrogen-containing heterocycles known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The incorporation of a trifluoroethoxy group can enhance metabolic stability and binding affinity of molecules to biological targets, making this compound a potentially valuable building block in drug discovery[2]. This guide will delve into its known and predicted properties, a plausible synthetic route, and expected spectroscopic characteristics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1178449-40-5[3]
Molecular Formula C₇H₅F₃N₂O₃[3]
Molecular Weight 222.12 g/mol [3]
Physical State Solid (predicted)N/A
Purity >95% (typical)[3]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported and would require experimental determination.

Synthesis and Purification

While a specific, detailed synthesis for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid has not been published in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established pyridazine chemistry. The most likely precursor is a 6-chloropyridazine-3-carboxylic acid derivative, which can undergo nucleophilic aromatic substitution with 2,2,2-trifluoroethanol.

A general patent describes the synthesis of pyridazine carboxylic acid derivatives from corresponding 3-chloropyridazines[4]. Another patent details the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid using sodium methoxide, a reaction analogous to the proposed use of sodium 2,2,2-trifluoroethoxide[5].

Proposed Synthetic Workflow

Synthetic_Workflow A 6-Chloropyridazine-3-carboxylic acid ester C Nucleophilic Aromatic Substitution A->C Reactant 1 B Sodium 2,2,2-trifluoroethoxide B->C Reactant 2 D 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid ester C->D Intermediate E Hydrolysis D->E Ester saponification F 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid E->F Final Product

Caption: Proposed synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.

Step-by-Step Experimental Protocol (Predictive)
  • Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2,2,2-trifluoroethanol to a stirring suspension of sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add a solution of a suitable ester of 6-chloropyridazine-3-carboxylic acid (e.g., the methyl or ethyl ester) in anhydrous THF. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. The use of an ester protecting group for the carboxylic acid is crucial to prevent unwanted side reactions.

  • Work-up and Isolation of the Ester Intermediate: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.

  • Purification of the Ester: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The reaction is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).

  • Final Product Isolation and Purification: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectral Analysis (Predictive)

The definitive structural confirmation of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the analysis of similar pyridazine derivatives, the following spectral characteristics are anticipated.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons and the methylene protons of the trifluoroethoxy group.

  • Pyridazine Protons: Two doublets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the trifluoroethoxy group.

  • Methylene Protons: A quartet in the region of δ 4.5-5.5 ppm, arising from the -O-CH₂-CF₃ group, with coupling to the three fluorine atoms.

  • Carboxylic Acid Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm, corresponding to the carboxylic acid carbonyl carbon.[6]

  • Pyridazine Carbons: Signals for the four carbons of the pyridazine ring, with those attached to electronegative atoms (nitrogen and oxygen) appearing further downfield.

  • Trifluoroethoxy Carbons: A quartet for the -CH₂- carbon due to coupling with the fluorine atoms, and a quartet for the -CF₃ carbon, which will also show a large one-bond C-F coupling constant.

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 222.

  • Fragmentation: Common fragmentation patterns for pyridazines involve the loss of N₂[9]. Other expected fragments would correspond to the loss of the carboxylic acid group (-COOH) and cleavage of the trifluoroethoxy side chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoroethoxy group.

  • Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Materials Science

Pyridazine derivatives are a well-established class of pharmacophores with a broad spectrum of biological activities.[1] The introduction of a trifluoroethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents.

Furthermore, nitrogen-containing heterocyclic compounds are of interest in materials science for their potential applications in organic electronics and as ligands in coordination chemistry. The combination of the pyridazine core and the trifluoroethoxy group may impart unique electronic and photophysical properties to materials derived from this compound.

Conclusion

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a plausible synthetic strategy, and predicted spectroscopic characteristics based on the established chemistry of related pyridazine compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this interesting heterocyclic building block.

Sources

Exploratory

Mechanism of Action: 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid Derivatives as Selective Nav1.8 Inhibitors

Executive Summary The transition away from opioid-based analgesics has driven the pharmaceutical industry to target peripheral nociception directly. Voltage-gated sodium channel 1.8 (Nav1.8) has emerged as a genetically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition away from opioid-based analgesics has driven the pharmaceutical industry to target peripheral nociception directly. Voltage-gated sodium channel 1.8 (Nav1.8) has emerged as a genetically and pharmacologically validated target for acute and neuropathic pain. Recently, derivatives of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid have proven to be highly potent, state-dependent inhibitors of Nav1.8. This whitepaper deconstructs the structural biology, mechanism of action (MoA), and electrophysiological validation protocols for this class of compounds, which includes the foundational scaffolds for breakthrough non-opioid analgesics like Suzetrigine (VX-548) 1.

The Pharmacological Target: Nav1.8 in Nociception

Nav1.8 is preferentially expressed in the peripheral nervous system, specifically within the small-diameter, unmyelinated C-fibers of the dorsal root ganglia (DRG). Unlike Nav1.5 (cardiac) or Nav1.4 (skeletal muscle), Nav1.8 is responsible for the depolarizing upstroke of action potentials during repetitive firing triggered by noxious stimuli 2.

G Noxious Noxious Stimuli (Thermal/Mechanical) DRG Peripheral Nociceptors (DRG Neurons) Noxious->DRG Activates Nav18 Nav1.8 Activation (Na+ Influx) DRG->Nav18 Triggers ActionPot Action Potential Propagation Nav18->ActionPot Depolarizes CNS Pain Perception (CNS) ActionPot->CNS Transmits Signal Inhibitor Pyridazine Derivatives (e.g., Suzetrigine) Inhibitor->Nav18 Blocks (VSD2)

Fig 1: Nav1.8 signaling pathway in peripheral nociception and targeted inhibition.

Structural Biology & Pharmacophore Rationale

The synthesis of highly selective Nav1.8 inhibitors frequently utilizes 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid or its carboxamide derivatives as a core building block 3. From a structural biology perspective, this pharmacophore achieves sub-nanomolar potency through two distinct mechanisms:

  • The Pyridazine-3-carboxylic Acid Core: The rigid, heteroaromatic pyridazine ring acts as a structural anchor. The nitrogen atoms in the ring serve as critical hydrogen bond acceptors, orienting the molecule precisely within the extracellular cleft of the Nav1.8 Voltage-Sensing Domain II (VSD2).

  • The 2,2,2-Trifluoroethoxy Moiety: The strategic incorporation of fluorine is a hallmark of modern drug design 4. The highly electronegative CF3 group increases the molecule's lipophilicity (LogP), allowing it to partition effectively into the lipid bilayer where the VSD2 binding pocket resides. Furthermore, it provides metabolic stability against cytochrome P450 oxidation while engaging in multipolar interactions with hydrophobic residues specific to the Nav1.8 isoform.

Mechanism of Action: State-Dependent Inhibition

Unlike traditional local anesthetics (e.g., lidocaine) that block the central pore of the sodium channel, pyridazine derivatives act as allosteric modulators .

These compounds bind selectively to the closed, resting state of the channel at VSD2. By binding to this domain, the drug stabilizes the voltage sensor in its deactivated downward position, preventing the conformational change required for the channel to open upon mild depolarization.

Interestingly, these derivatives exhibit an unusual property known as "reverse use-dependence." During large, sustained depolarizations, the strong electrical field forces the voltage sensor upward, causing the drug's affinity to drop precipitously and resulting in drug dissociation 5. This allows normal, single action potentials to fire, but severely blunts the repetitive, high-frequency firing characteristic of pathological pain states.

G Resting Nav1.8 Resting State (Closed) Inhibitor Pyridazine Derivative Binding (High Affinity) Resting->Inhibitor Drug Application Stabilized Stabilized Closed State (Tonic Inhibition) Inhibitor->Stabilized Binds VSD2 Depolarization Strong Depolarization (Action Potential) Stabilized->Depolarization Voltage Shift Unbound Drug Dissociation (Reverse Use-Dependence) Depolarization->Unbound Conformational Change Unbound->Resting Repolarization & Rebinding

Fig 2: State-dependent inhibition and reverse use-dependence mechanism of pyridazine derivatives.

Quantitative Data Presentation

The combination of the pyridazine core and the trifluoroethoxy group yields an exceptional selectivity profile. Table 1 summarizes the typical electrophysiological profile of advanced derivatives (such as VX-548) against the human Nav1.x panel.

IsoformPrimary Tissue DistributionIC₅₀ (nM)Selectivity Ratio (vs Nav1.8)Clinical Implication
Nav1.8 Peripheral DRG neurons0.271x (Target)High-potency analgesia
Nav1.4 Skeletal Muscle> 10,000> 37,000xNo motor impairment / paralysis
Nav1.5 Cardiac Muscle> 10,000> 37,000xNo arrhythmogenesis
Nav1.7 Peripheral neurons~ 15,000> 55,000xPrevents off-target numbness

Table 1: Selectivity profiling of advanced 6-(2,2,2-Trifluoroethoxy)pyridazine derivatives.

Experimental Validation Protocols (Self-Validating Systems)

To accurately characterize the MoA of these derivatives, standard patch-clamp protocols must be heavily modified to account for reverse use-dependence. Below are the self-validating methodologies designed to ensure data integrity.

Protocol 1: Patch-Clamp Electrophysiology for State-Dependent Inhibition

Objective: To validate the binding affinity of the compound to the resting vs. inactivated states of Nav1.8. Causality: Because these inhibitors bind preferentially to the closed state, holding the membrane at standard resting potentials (e.g., -80 mV) may yield artificially low potency due to partial inactivation. A hyperpolarized holding potential is required to force the channels into the fully closed state.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 and the auxiliary β1 subunit.

  • Intracellular/Extracellular Solutions:

    • Intracellular: Use a CsF-based internal solution (e.g., 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA, pH 7.3). Causality: Cesium blocks endogenous outward potassium currents, ensuring the recorded current is purely sodium-driven.

  • Voltage Protocol (Resting State):

    • Hold the cell membrane at -120 mV for 5 minutes. Causality: This extreme hyperpolarization ensures >99% of Nav1.8 channels are in the closed, resting state (the high-affinity target for the pyridazine derivative).

    • Apply a 20 ms test pulse to +10 mV to elicit the inward sodium current.

  • Compound Perfusion: Perfuse the pyridazine derivative at log-scale concentrations (0.01 nM to 100 nM). Wait 3-5 minutes per concentration to achieve steady-state equilibration.

  • Data Analysis: Plot the fractional block against the log of the concentration. Fit the data using a standard Hill equation to derive the IC₅₀.

Protocol 2: High-Throughput Selectivity Profiling

Objective: To confirm >10,000-fold selectivity over critical off-targets (Nav1.4 and Nav1.5). Causality: Even minor off-target inhibition of Nav1.5 can cause lethal QTc prolongation. The assay must push the compound to its solubility limits to prove absolute selectivity.

Step-by-Step Methodology:

  • Cell Line Setup: Utilize CHO cells expressing hNav1.4 and hNav1.5 in an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Hold cells at -90 mV. Apply a train of pulses to 0 mV at 1 Hz.

  • High-Dose Application: Apply the pyridazine derivative at a supramaximal concentration of 30 µM (ensure 0.3% DMSO vehicle control is run in parallel to rule out solvent effects).

  • Validation Check: If the fractional block at 30 µM is less than 10% compared to the vehicle control, the compound is deemed highly selective.

Conclusion

The 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridazine ring and the lipophilic, electronegative properties of the trifluoroethoxy group, these derivatives achieve unprecedented selectivity for the VSD2 domain of Nav1.8. Their unique state-dependent, reverse use-dependent mechanism ensures that pathological high-frequency pain signals are silenced while normal physiological action potentials remain largely unaffected.

References

  • Suzetrigine (VX-548): The 2024 Molecule of the Year. Drug Hunter.[Link]

  • State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. PubMed Central (PMC) / ASPET.[Link]

  • Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.[Link]

  • WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as Nav1.8 inhibitors.

Sources

Foundational

Solubility profile of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in DMSO and organic solvents

Executive Summary In early-stage drug discovery and lead optimization, understanding the physicochemical properties of building blocks and active pharmaceutical ingredients (APIs) is paramount to avoiding downstream form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and lead optimization, understanding the physicochemical properties of building blocks and active pharmaceutical ingredients (APIs) is paramount to avoiding downstream formulation failures. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized fluorinated heterocyclic building block frequently utilized in the synthesis of novel therapeutics, including Nav1.8 channel inhibitors targeted for pain management[1].

As a Senior Application Scientist, I frequently encounter discrepancies in high-throughput screening (HTS) data caused by an incomplete understanding of a compound's solvation mechanics. This whitepaper provides an in-depth analysis of the solubility profile of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO) and various organic solvents. It details the thermodynamic causality behind its solubility and provides a self-validating experimental protocol for accurate quantification[2].

Chemical Identity and Structural Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The molecule (Molecular Weight: 222.12 g/mol ) consists of three distinct functional domains that dictate its intermolecular interactions[3]:

  • The Carboxylic Acid Moiety (-COOH): Acts as both a strong hydrogen-bond (H-bond) donor and acceptor. It imparts pH-dependent solubility in aqueous media but is the primary driver for solubility in polar organic solvents via strong dipole-dipole and H-bonding interactions.

  • The Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms. These nitrogens possess lone pairs that act as potent H-bond acceptors[4]. However, the aromatic ring also contributes to the planar, rigid structure of the molecule, which can lead to high crystal lattice energy (a barrier to dissolution).

  • The 2,2,2-Trifluoroethoxy Group (-OCH2CF3): This group introduces significant lipophilicity and steric bulk. The highly electronegative fluorine atoms pull electron density away from the pyridazine ring, slightly reducing the basicity (pKa) of the ring nitrogens. This group disrupts crystal packing, which paradoxically enhances solubility in moderately polar aprotic solvents compared to an unsubstituted pyridazine[5].

Table 1: Physicochemical Properties
PropertyValue
Compound Name 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
CAS Number 1178449-40-5
Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
Key Functional Groups Carboxylic acid, Pyridazine ring, Trifluoroethoxy ether

Solvation Mechanics: DMSO vs. Organic Solvents

A critical distinction in drug discovery is the difference between kinetic solubility (the concentration of a compound in solution before precipitation occurs, typically measured from a DMSO stock) and thermodynamic solubility (the equilibrium concentration of a compound in a solvent)[6].

The Role of DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard for preparing stock solutions in HTS because it is a highly polar aprotic solvent with a strong dipole moment and exceptional H-bond accepting capabilities[7]. For 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, the sulfoxide oxygen of DMSO readily accepts the acidic proton from the carboxylic acid group. This interaction aggressively disrupts the compound's crystal lattice, resulting in excellent solubility (>50 mg/mL) .

Organic Solvent Profiling

When transitioning from DMSO to other organic solvents for synthesis or formulation, the solubility profile shifts dramatically based on the solvent's H-bonding capacity and dielectric constant:

  • Polar Protic Solvents (Methanol, Ethanol): These solvents act as both H-bond donors and acceptors. They effectively solvate the compound by donating protons to the pyridazine nitrogens and accepting protons from the carboxylic acid. Solubility is moderate to high .

  • Polar Aprotic Solvents (Acetonitrile, DMF): While lacking H-bond donors, their high polarity allows for dipole-dipole stabilization of the trifluoroethoxy group and the heterocyclic ring. Solubility is moderate .

  • Non-Polar Solvents (Heptane, Hexane): The high polar surface area (PSA) of the compound prevents solvation in non-polar media. The lipophilic CF3 group is insufficient to overcome the energy required to break the strong intermolecular H-bonds of the carboxylic acid dimers in the solid state. Solubility is poor [8].

SolvationMechanics Compound 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid DMSO DMSO (Polar Aprotic) Compound->DMSO Carboxylic -OH donates H High Solubility Protic Methanol (Polar Protic) Compound->Protic Pyridazine N accepts H Moderate Solubility NonPolar Heptane (Non-Polar) Compound->NonPolar Lipophilic CF3 only Poor Solubility

Caption: Solvation pathways of the compound in varying solvent classes.

Table 2: Estimated Thermodynamic Solubility Profile at 25°C
Solvent ClassSolventEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic DMSO> 50 mg/mLStrong H-bond acceptance from -COOH
Polar Protic Methanol10 - 30 mg/mLDual H-bond donor/acceptor interactions
Polar Aprotic Acetonitrile5 - 15 mg/mLDipole-dipole interactions, weak H-bonding
Non-Polar Heptane< 0.1 mg/mLInability to disrupt crystal lattice H-bonds

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, one must avoid the metastable supersaturation states common in kinetic assays[9]. The following protocol utilizes a self-validating "Shake-Flask" methodology.

Why is this self-validating? A common failure point in solubility assays is a phase transition (e.g., polymorph conversion or solvate formation) during the equilibration period[2]. By analyzing both the supernatant (for concentration) and the residual solid pellet (via X-Ray Powder Diffraction, XRPD), we validate that the solubility value obtained corresponds to the correct, unchanged crystalline form of the API.

Step-by-Step Protocol
  • Solid Addition: Weigh approximately 10 mg of the crystalline compound into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DMSO, Methanol) to ensure the solid is in excess (creating a saturated suspension).

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker. Agitate at 800 rpm at a constant 25°C for 24 hours. Causality: 24 hours is required to ensure thermodynamic equilibrium is reached and to allow any transient supersaturated states to precipitate.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Supernatant Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and quantify the concentration using HPLC-UV against a pre-established calibration curve.

  • Solid Phase Validation (Critical): Recover the residual solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via XRPD. Compare the diffractogram to the starting material to confirm no polymorphic transformations occurred during the 24-hour incubation.

ShakeFlask Step1 1. Solid Addition Add excess API to solvent Step2 2. Equilibration Agitate at 800 rpm, 25°C for 24h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 x g for 15 min Step2->Step3 Step4 4. Quantification Analyze supernatant via HPLC-UV Step3->Step4 Step5 5. Validation Confirm solid phase via XRPD Step4->Step5

Caption: Thermodynamic solubility determination via the self-validating shake-flask method.

References

  • Google Patents.WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors.
  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from:[Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic stability of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing Stability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing Stability in Pharmaceutical Development

In the landscape of modern drug discovery, the intrinsic stability of an active pharmaceutical ingredient (API) or its key intermediates is a cornerstone of successful development. It dictates not only the molecule's shelf-life and storage conditions but also its behavior during formulation, its pharmacokinetic profile, and ultimately, its safety and efficacy. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, a molecule whose structural motifs—a pyridazine heterocycle, a carboxylic acid, and a trifluoroethoxy group—suggest a unique and complex stability profile.

As a potential building block in medicinal chemistry, understanding the degradation pathways and energetic landscape of this compound is paramount. This document moves beyond theoretical discussion to provide actionable protocols and interpretive guidance, grounded in established analytical techniques, to empower researchers to fully characterize this molecule.

Part 1: Molecular Structure Analysis and Predicted Stability Attributes

A molecule's stability is not a monolithic property but rather a composite of the contributions from its constituent functional groups and their electronic interplay. A predictive assessment begins with a structural deconstruction.

  • The Pyridazine Core: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key feature.[1] It is an electron-deficient system, and the lone pairs on the nitrogen atoms can participate in hydrogen bonding.[2] While the ring itself is aromatic, the nitrogen atoms introduce a dipole moment and make the ring susceptible to specific degradation pathways, distinct from a simple benzene ring.[3] The basicity of pyridazine is modest (pKa ≈ 2.0), which limits salt formation to strong acids but is a critical parameter in assessing pH-dependent stability.[3]

  • The Carboxylic Acid Group (-COOH): This functional group is a primary determinant of the molecule's physicochemical properties. It is a proton donor and can form strong intermolecular hydrogen bonds, which often results in high melting points for crystalline solids. From a stability perspective, the carboxylic acid group is a potential liability. It is susceptible to pH-dependent degradation, particularly base-catalyzed reactions.[4] Furthermore, under significant thermal stress, it can undergo decarboxylation.

  • The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This substituent is critical to the molecule's overall profile. The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional metabolic stability to molecules containing this group.[5][6] The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can influence the pKa of the nearby pyridazine ring and carboxylic acid.[5] This group generally increases lipophilicity and can enhance thermal stability.[5][7] Importantly, the trifluoroethoxy group is known to be a hydrolytically stable alternative to more labile groups like heteroaryl chlorides, suggesting it may protect the 6-position of the pyridazine ring from nucleophilic attack.[8]

Based on this analysis, we can hypothesize that the molecule's primary degradation vulnerabilities will likely stem from the carboxylic acid functionality, especially under hydrolytic stress, while the trifluoroethoxy group will confer a high degree of thermal and metabolic robustness.

Part 2: Experimental Assessment of Solid-State Stability

The solid-state stability of a compound is crucial for its handling, storage, and formulation. Thermal analysis techniques are the primary tools for this investigation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful, complementary techniques that provide a comprehensive thermal profile of a material.[9] TGA measures changes in mass as a function of temperature, revealing decomposition events, while DSC measures the heat flow into or out of a sample, identifying phase transitions like melting and crystallization.[9][10] Performing these analyses simultaneously (TGA-DSC) on a single sample is highly efficient, ensuring that mass loss events can be directly correlated with energetic transitions.[11]

Experimental Protocol: Simultaneous TGA-DSC Analysis
  • Instrument Calibration: Calibrate the TGA balance using certified weights and calibrate the temperature and heat flow of the DSC furnace using a metal reference standard (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 3-5 mg of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid into an alumina or aluminum pan.

  • Analysis Conditions:

    • Purge Gas: Dry Nitrogen at a flow rate of 30-50 mL/min.[11] This provides an inert atmosphere, preventing oxidative degradation.

    • Temperature Program: Ramp from 30 °C to a temperature beyond the final decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.[11]

  • Data Interpretation:

    • TGA Curve: Analyze for the onset temperature of decomposition, which indicates the upper limit of thermal stability. Quantify the percentage of mass lost at each step.

    • DSC Curve: Identify the endothermic peak corresponding to the melting point (Tm). The sharpness of the peak provides an indication of purity. Observe for other events such as polymorphic transitions or exothermic decomposition peaks, which should correlate with mass loss events on the TGA curve.[12]

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Instrument Calibration (Weight, Temp, Heat Flow) Sample Weigh 3-5 mg Sample into Pan Calibrate->Sample Run Run Simultaneous TGA-DSC (30-400°C @ 10°C/min, N2 Purge) Sample->Run TGA TGA Curve: - Onset of Decomposition - Mass Loss (%) Run->TGA DSC DSC Curve: - Melting Point (Tm) - Phase Transitions - Exothermic Decomposition Run->DSC Report Generate Stability Report TGA->Report DSC->Report

Caption: Workflow for TGA-DSC Thermal Stability Analysis.
Data Presentation: Hypothetical Thermal Analysis Results
ParameterObserved ValueInterpretation
Melting Point (Tm) 185 °C (sharp endotherm)Indicates a crystalline solid with a distinct melting point.
Decomposition Onset (Td) 250 °CThe compound is thermally stable up to this temperature under inert conditions.
Mass Loss at 350 °C ~55%Significant decomposition occurs above 250 °C.
Other Transitions None observed below TmSuggests no polymorphic transitions or desolvation events under these conditions.

Part 3: Forced Degradation Studies for Solution-State Stability

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing degradation pathways.[13][14] These studies are foundational for developing stability-indicating analytical methods, which are a regulatory requirement.[15] The typical approach involves subjecting the compound to conditions more severe than those it would encounter during storage.[16]

Experimental Protocol: Forced Degradation Studies

A stock solution of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. This stock is then subjected to the following stress conditions, with a control sample (stored at 2-8 °C in the dark) analyzed alongside.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60-80 °C for 8-12 hours.[15]

    • Rationale: To assess susceptibility to acid-catalyzed degradation. The pyridazine nitrogen atoms could be protonated, potentially altering ring stability, though the carboxylic acid is generally stable to acid hydrolysis.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60-80 °C for 3-8 hours.[15]

    • Rationale: This is a critical test. Carboxylic acids can react under basic conditions, and the electron-deficient pyridazine ring may be susceptible to nucleophilic attack by hydroxide. This condition is most likely to produce significant degradation.

  • Neutral Hydrolysis:

    • Condition: Reflux in water for 12 hours.[15]

    • Rationale: To evaluate the compound's stability in an aqueous environment at elevated temperatures.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Rationale: To probe for susceptibility to oxidation. The nitrogen atoms and the electron-rich positions of the pyridazine ring are potential sites for oxidation (e.g., N-oxide formation).

  • Photolytic Degradation:

    • Condition: Expose the solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Rationale: To determine if the molecule is light-sensitive, a common property of aromatic heterocyclic systems.

Following exposure, samples are neutralized (if necessary), diluted, and analyzed by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradants formed. A good forced degradation study aims for 5-20% degradation of the parent compound.[16]

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_eval Evaluation Start Prepare 1 mg/mL Stock Solution Acid Acidic 0.1 M HCl, 80°C Start->Acid Base Basic 0.1 M NaOH, 80°C Start->Base Neutral Neutral Water, Reflux Start->Neutral Oxidative Oxidative 3% H2O2, RT Start->Oxidative Photo Photolytic 1.2M lux-hr, 200 W-hr/m² Start->Photo Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Photo->Analysis Deg Assess Degradation (Target 5-20%) Analysis->Deg Purity Check Peak Purity (PDA Detector) Deg->Purity Mass Establish Mass Balance Purity->Mass Result Identify Degradation Pathways Mass->Result

Sources

Foundational

In vitro toxicity and safety data for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Profiling of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid Executive Summary The compound 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Safety Profiling of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid

Executive Summary

The compound 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized fluorinated heterocyclic building block frequently utilized in the synthesis of novel therapeutics, including voltage-gated sodium channel (Nav1.8) inhibitors[1][2]. Because it serves as a foundational scaffold rather than a finalized clinical asset, establishing its safety profile requires a predictive, mechanism-based in vitro toxicology framework.

This whitepaper outlines a comprehensive safety evaluation strategy tailored to the specific structural liabilities of this molecule: the carboxylic acid moiety, the trifluoroethoxy group, and the pyridazine core.

Structural Alerts & Mechanistic Causality

To design an effective safety screening cascade, we must first deconstruct the molecule's structural motifs and understand the causality behind their potential toxicological liabilities.

The Carboxylic Acid Liability: Acyl Glucuronidation

The most prominent toxicological risk for any carboxylic acid-containing drug candidate is the formation of reactive acyl glucuronides[3][4].

  • The Mechanism: In the liver, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the carboxylic acid with glucuronic acid to form a 1-O-β-acyl glucuronide[3].

  • The Toxicity Causality: While glucuronidation is typically a clearance mechanism, 1-O-β-acyl glucuronides can undergo intramolecular acyl migration to form 2-, 3-, and 4-isomers[3][5]. These isomers are highly electrophilic and can undergo transacylation, covalently binding to hepatic proteins. This protein adduction is a primary driver of immune-mediated Idiosyncratic Drug Toxicity (IDT) and Drug-Induced Liver Injury (DILI)[4][6].

The Trifluoroethoxy Group: Metabolic Stability vs. Lipophilicity

Fluorine substitution is a cornerstone of modern drug discovery[7].

  • The Mechanism: The high electronegativity and strong C-F bond of the trifluoromethyl ( CF3​ ) group effectively block cytochrome P450 (CYP)-mediated oxidation at that site[8][9].

  • The Toxicity Causality: While this enhances metabolic stability and prevents the formation of reactive oxidative metabolites, the incorporation of the CF3​ group significantly increases the molecule's lipophilicity[9]. Excessive lipophilicity can drive promiscuous off-target binding, particularly increasing the risk of hERG channel blockade (cardiotoxicity)[10].

Bioactivation A 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid B Acyl Glucuronide (1-O-beta-AG) A->B UGTs + UDPGA C Acyl Migration (Isomers 2, 3, 4) B->C pH > 7.4 E GSH Trapping (In Vitro Assay) B->E GSH Addition D Protein Adducts (Toxicity / DILI) C->D Transacylation

Fig 1. Bioactivation pathway of carboxylic acids and in vitro GSH trapping.

Core In Vitro Safety Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating strict positive and negative controls that prove the assay's mechanistic competence before the data for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is accepted.

Protocol A: Reactive Metabolite Trapping (Acyl Glucuronide Stability)

Objective: Quantify the degradation half-life of the acyl glucuronide and trap reactive intermediates. Causality: A short relative half-life of the 1-O-β-acyl glucuronide correlates directly with a high acyl migration rate, which is a strong predictor of DILI[6].

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 5 mM UDP-glucuronic acid (UDPGA) and 10 mM reduced glutathione (GSH) to the matrix. Alamethicin (25 µg/mL) should be added to permeabilize the microsomes and expose UGT active sites.

  • Test Article Introduction: Spike 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid to a final concentration of 10 µM.

  • Self-Validation Controls: Run parallel incubations with Diclofenac (Positive Control: forms highly reactive acyl glucuronides) and Ibuprofen (Negative Control: forms stable acyl glucuronides)[6].

  • Sampling & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring for the disappearance of the parent compound, the appearance of the 1-O-β-acyl glucuronide, and the formation of GSH-thioester adducts.

Protocol B: Hepatotoxicity & Mitochondrial Toxicity Evaluation

Objective: Assess direct cellular toxicity driven by the parent compound or its metabolites. Causality: Standard HepG2 cells lack sufficient UGT and CYP expression. We utilize HepaRG cells, which retain in vivo-like metabolic competence, ensuring that toxicity driven by acyl CoA conjugates or acyl glucuronides is accurately captured[6].

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells into 96-well plates at 72,000 cells/well. Allow 48 hours for monolayer formation.

  • Dosing: Treat cells with 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in a 10-point dose-response curve (0.1 µM to 300 µM, 0.5% DMSO final).

  • Self-Validation Controls: Chlorpromazine (Positive control for cytotoxicity) and Vehicle (0.5% DMSO).

  • Incubation: Incubate for 24 and 72 hours to capture both acute and metabolism-dependent delayed toxicity.

  • Multiplex Readout:

    • Add CellTiter-Glo® reagent to measure intracellular ATP (Mitochondrial viability).

    • Measure LDH release in the supernatant (Membrane integrity).

Protocol C: Cardiovascular Safety Pharmacology (hERG Patch-Clamp)

Objective: Evaluate the potential for delayed ventricular repolarization (QT interval prolongation) in accordance with ICH S7A and S7B guidelines[11][12][13]. Causality: The lipophilic nature of the trifluoroethoxy group increases the probability of the molecule partitioning into the hydrophobic pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel, blocking repolarizing currents[9].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Employ whole-cell patch-clamp technique at physiological temperature (37°C).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse the test compound at concentrations of 1, 10, and 30 µM.

  • Self-Validation Controls: Dofetilide (Positive control: known potent hERG blocker) must yield >80% inhibition at 10 nM.

Workflow Start Test Article: CAS 1178449-40-5 Metab Metabolic Stability (HLMs + UDPGA/NADPH) Start->Metab Tox Cytotoxicity & Mitochondrial Tox (HepaRG Cells) Start->Tox Cardio Safety Pharmacology (hERG Patch-Clamp) Start->Cardio Dec Safety Profiling Complete Metab->Dec Tox->Dec Cardio->Dec

Fig 2. Core in vitro safety screening workflow for fluorinated building blocks.

Data Presentation: Predictive Thresholds

To interpret the data generated from the protocols above, the following quantitative thresholds are established based on industry-standard predictive toxicology parameters.

Assay / ParameterMetric EvaluatedLow Risk (Proceed)Moderate Risk (Flag)High Risk (Redesign)
Acyl Glucuronide Stability Degradation Half-life ( t1/2​ ) in buffer (pH 7.4)> 4 hours1 - 4 hours< 1 hour
Reactive Metabolite Trapping GSH Adduct Formation (LC-MS/MS peak area ratio)Not DetectedTrace amounts detectedMajor adduct peaks present
HepaRG Cytotoxicity IC50​ (CellTiter-Glo ATP readout at 72h)> 100 µM10 - 100 µM< 10 µM
hERG Patch-Clamp (ICH S7B) IC50​ for hERG tail current inhibition> 30 µM10 - 30 µM< 10 µM

Note: Because 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is an intermediate, if "High Risk" parameters are observed, medicinal chemistry efforts should focus on masking the carboxylic acid (e.g., via bioisosteric replacement like a tetrazole) or modulating the electron density of the pyridazine ring to reduce UGT affinity.

References

  • WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.
  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Acyl Glucuronides of Carboxylic acid-containing Drugs Source: Hypha Discovery URL:[Link]

  • The Dark Side of Fluorine Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH - PMC) URL:[Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? Source: Patsnap Synapse URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Amide Coupling Protocols Using 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Introduction & Chemical Context The synthesis of complex heteroaromatic amides is a cornerstone of modern drug discovery, particularly in the development of Nav1.8 channel inhibitors[1] and kinase modulators[2]. 6-(2,2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The synthesis of complex heteroaromatic amides is a cornerstone of modern drug discovery, particularly in the development of Nav1.8 channel inhibitors[1] and kinase modulators[2]. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized, electron-deficient building block.

The presence of the strongly electron-withdrawing 2,2,2-trifluoroethoxy group at the C6 position significantly depletes the electron density of the pyridazine ring. While this enhances the metabolic stability and lipophilicity of the final drug candidate, it fundamentally alters the reactivity of the C3-carboxylic acid. The resulting carboxylate anion is a remarkably weak nucleophile, making standard amide coupling protocols highly susceptible to failure, sluggish kinetics, or the formation of undesired byproducts.

This application note provides field-proven, self-validating protocols for achieving high-yielding amide bonds with this challenging substrate, emphasizing the mechanistic causality behind every experimental choice.

Mechanistic Insights & Expert Considerations (E-E-A-T)

The Pre-Activation Imperative

In standard peptide synthesis, acids, amines, and coupling reagents are often mixed simultaneously. However, with electron-deficient heteroaromatics like 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid, simultaneous addition will result in reaction failure [3].

Because the carboxylate is a weak nucleophile, its reaction with the coupling reagent (e.g., HATU) is the rate-limiting step. If a nucleophilic amine is present in the mixture from the beginning, it will outcompete the carboxylate and react directly with the uronium salt of HATU. This irreversible side reaction forms a stable, unreactive tetramethylguanidinium byproduct, consuming the coupling reagent and leaving the starting materials unreacted.

The Solution: A strict pre-activation sequence must be employed. The carboxylic acid must be fully deprotonated by a non-nucleophilic base (DIPEA) and allowed to react with HATU for 15–30 minutes to accumulate the highly reactive OAt-active ester before the amine is introduced[4].

Solvent and Base Selection
  • Base: Pyridine must be avoided. It is too nucleophilic and can competitively attack the coupling reagent. N,N -Diisopropylethylamine (DIPEA) is the gold standard here due to its steric bulk and sufficient basicity[3].

  • Solvent: Dichloromethane (DCM) often lacks the dielectric constant required to solubilize the highly polar uronium intermediates formed during HATU activation. Anhydrous N,N -Dimethylformamide (DMF) or N -Methyl-2-pyrrolidone (NMP) is mandatory to ensure homogeneous kinetics and prevent the precipitation of reactive intermediates[3].

HATU_Coupling Acid 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Base DIPEA (Base) Deprotonation Acid->Base Step 1 Carboxylate Carboxylate Anion (Weak Nucleophile) Base->Carboxylate HATU HATU Reagent in DMF Carboxylate->HATU Step 2 (Rate Limiting) ActiveEster OAt-Active Ester Intermediate HATU->ActiveEster Amine Primary/Secondary Amine (Addition after 30 mins) ActiveEster->Amine Step 3 Byproduct HOAt + TMU (Byproducts) ActiveEster->Byproduct Release Product Target Amide Product Amine->Product

Fig 1: HATU-mediated amide coupling mechanism highlighting the OAt-active ester intermediate.

Experimental Protocols

Protocol A: High-Efficiency HATU/DIPEA Coupling (Preferred)

Designed for sterically hindered or electron-deficient amines.

Reagents:

  • 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 222.1 mg)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • DIPEA (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 25 mL round-bottom flask. Purge with dry Nitrogen or Argon to prevent premature hydrolysis of the active ester by atmospheric moisture.

  • Deprotonation: Dissolve the carboxylic acid in 8 mL of anhydrous DMF. Add DIPEA dropwise at room temperature. Stir for 5 minutes to ensure complete deprotonation.

  • Pre-Activation (Critical Step): Add HATU in one solid portion. Stir the reaction mixture at room temperature for exactly 30 minutes. The solution will typically transition from colorless to a pale yellow as the OAt-active ester forms.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench into 100 µL of LC-MS grade Methanol, and inject into the LC-MS. You should observe the mass of the methyl ester (indicating successful activation) rather than the free acid.

  • Amine Addition: Dissolve the target amine in the remaining 2 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture.

  • Coupling: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL). Wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Coupling

Designed for highly nucleophilic, unhindered aliphatic amines where aqueous workup of byproducts is prioritized.[5]

Reagents:

  • Carboxylic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • EDC·HCl (1.5 equiv, 1.5 mmol, 287.5 mg)

  • HOBt hydrate (1.5 equiv, 1.5 mmol, 202.7 mg)

  • DIPEA (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DCM/DMF (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid and HOBt in the DCM/DMF mixture under inert atmosphere.

  • Add DIPEA, followed by EDC·HCl. Stir for 45 minutes at room temperature to form the OBt-active ester.

  • Add the amine dropwise. Stir for 12–16 hours (EDC kinetics are slower than HATU).

  • Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine and EDC byproducts), then saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for coupling 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid with a standard secondary amine (e.g., piperidine), demonstrating the necessity of the chosen parameters.

Coupling ReagentBaseSolventPre-Activation TimeYield (%)Primary Failure Mode / Byproduct
HATU (1.2 eq)DIPEA (3.0 eq)DMF30 min88 - 95% None (Optimal Conditions)
HATU (1.2 eq)DIPEA (3.0 eq)DMF0 min (Simultaneous)< 20%Tetramethylguanidinium adduct
HATU (1.2 eq)Pyridine (3.0 eq)DCM30 min< 10%Poor solubility; Pyridine interference
EDC/HOBt (1.5 eq)DIPEA (3.0 eq)DCM/DMF60 min65 - 75%Sluggish kinetics
BOP-Cl (1.5 eq)Et₃N (3.0 eq)DCM0 min< 30%Unreactive with electron-poor acids

In-Process Control & Troubleshooting

To maintain a self-validating workflow, researchers must rely on specific analytical markers during the reaction:

  • Monitoring the Active Ester: The OAt-active ester of 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid is relatively stable but will not easily ionize in standard ESI+ LC-MS. Do not inject the reaction mixture directly. Always quench an aliquot in methanol. The detection of the methyl ester ( [M+H]+ = 237.1) confirms that activation was successful.

  • Guanidinylation Byproducts: If LC-MS analysis of the crude mixture reveals a massive peak at [M+H]+ = 116.1 (or corresponding adducts), the amine has reacted with HATU. This indicates that either the pre-activation time was too short, or the solvent was not dry enough, causing the active ester to hydrolyze back to the acid before the amine could react.

  • Decarboxylation Risk: While pyridazine-3-carboxylic acids are generally stable, prolonged heating (>60 °C) in the presence of strong bases can induce decarboxylation. All couplings with this substrate should be strictly maintained at or below room temperature[2].

References

  • ResearchGate Contributors. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" ResearchGate, June 2018. URL:[Link]

  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH / PMC, 2020. URL: [Link]

  • Google Patents. "WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors." Google Patents, 2021.
  • ACS Publications. "Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling." American Chemical Society, Nov 2024. URL:[Link]

Sources

Application

Synthesis of pharmaceutical intermediates from 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Application Note: Amide Coupling Strategies for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid in Drug Discovery Introduction & Scientific Rationale In contemporary medicinal chemistry, the incorporation of fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amide Coupling Strategies for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid in Drug Discovery

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the incorporation of fluorinated motifs is a highly validated strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) has emerged as a critical building block in the synthesis of pharmaceutical intermediates[1].

As a Senior Application Scientist, I frequently observe that the 2,2,2-trifluoroethoxy group is strategically utilized to impart exceptional metabolic stability and precisely tune lipophilicity[2]. This prevents rapid cytochrome P450-mediated oxidative clearance while ensuring adequate tissue penetration. When conjugated to a pyridazine core, this moiety forms a privileged scaffold frequently deployed in the development of highly selective Voltage-Gated Sodium Channel (Nav1.8) inhibitors[3][4]. Because Nav1.8 is predominantly localized in the peripheral nervous system (PNS) on nociceptors, blocking this channel provides robust efficacy against neuropathic and inflammatory pain without the central nervous system liabilities or addiction risks associated with opioids[4][5].

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of the electrophile is the first step in designing a successful synthetic route. The electron-withdrawing nature of both the trifluoroethoxy group and the diaza-aromatic pyridazine ring significantly lowers the pKa of the C3-carboxylic acid, rendering it less nucleophilic during the initial activation phase of amide coupling.

Table 1: Physicochemical Profile of the Starting Material

Property Value / Description Impact on Synthesis
Chemical Name 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid Core electrophilic building block.
CAS Number 1178449-40-5 Commercial identifier for sourcing[1].
Molecular Formula C7H5F3N2O3 High fluorine content alters solubility.
Molecular Weight 222.12 g/mol Used for precise stoichiometric calculations.

| Electronic Profile | Highly Electron-Deficient | Requires highly reactive coupling reagents (e.g., HATU) to drive ester activation. |

Pathway & Workflow Visualization

To contextualize the synthetic objective, the following diagrams map both the chemical workflow for intermediate generation and the biological mechanism of action for the resulting drug candidates.

SynthesisWorkflow A 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid (Electrophile) C Activated Ester Intermediate (via HATU/DIPEA) A->C Activation B Primary/Secondary Amine (Nucleophile) B->C Nucleophilic Attack D Fluorinated Pyridazine Amide (Target Intermediate) C->D Elimination & Coupling

Workflow for the synthesis of fluorinated pyridazine amides via HATU-mediated coupling.

NavPathway N1 Nociceptive Pain Stimulus N2 Nav1.8 Sodium Channel (Peripheral Neurons) N1->N2 Depolarization N3 Action Potential Firing N2->N3 Na+ Influx N4 Pain Signal to CNS N3->N4 Transmission N5 Pyridazine-based Inhibitor N5->N2 Allosteric Blockade

Mechanism of action for Nav1.8 channel blockade by pyridazine-based inhibitors.

Mechanistic Causality & Optimization Matrix

Due to the electron deficiency of the pyridazine carboxylate, standard carbodiimides (like EDC) often result in sluggish activation and poor yields. Therefore, highly reactive uronium salts (HATU) or phosphonic anhydrides (T3P) are required[6].

Furthermore, N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA). Causality: The bulky isopropyl groups of DIPEA provide severe steric hindrance, preventing the amine base from acting as a competing nucleophile against the highly reactive HATU-activated ester, thereby suppressing the formation of unwanted amidine byproducts.

Table 2: Coupling Reagent Optimization Matrix

Coupling Reagent Eq. Base Solvent Temp Est. Time Expected Yield
HATU 1.2 DIPEA (3.0 eq) DMF 25°C 2-4 h 85-95%
T3P (50% in EtOAc) 1.5 DIPEA (3.0 eq) EtOAc 25-60°C 6-12 h 75-85%

| EDC·HCl / HOBt | 1.5 | NMM (3.0 eq) | DCM | 25°C | 12-24 h | 60-70% |

Self-Validating Experimental Protocols

The following protocols are engineered as "self-validating systems." They include mandatory analytical checkpoints to ensure the chemical causality of each step is verified before proceeding, preventing downstream failures.

Protocol A: HATU-Mediated Microscale Coupling (Discovery Phase)

Ideal for rapid library synthesis and sterically hindered amines (e.g., oxazolidine-5-carboxamides)[6].

  • Electrophile Dissolution: Suspend 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL). Causality: The high dielectric constant of DMF is required to fully solubilize the polar pyridazine and stabilize the highly polar transition states.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution typically turns a pale yellow.

  • Validation Checkpoint 1 (Activation): After 15 minutes, aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. Pass Criteria: The mass of the starting acid (m/z 221 [M-H]⁻) must be completely replaced by the activated ester intermediate. Do not proceed until conversion is >95%.

  • Nucleophilic Attack: Add the target primary/secondary amine (1.1 eq, 0.55 mmol). Stir at 25°C.

  • Validation Checkpoint 2 (Completion): Monitor via TLC (EtOAc:Hexane 1:1) and LC-MS after 2 hours. Pass Criteria: A highly UV-active product spot should appear at a higher Rf than the baseline-retained starting acid.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Scale-Up Phase)

Ideal for multi-gram scale-up. T3P generates completely water-soluble byproducts, eliminating the need for chromatographic purification.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq, 10 mmol) and the target amine (1.05 eq, 10.5 mmol) in EtOAc (50 mL), add DIPEA (3.0 eq, 30 mmol).

  • Coupling: Dropwise, add Propylphosphonic anhydride (T3P, 50% wt. solution in EtOAc, 1.5 eq, 15 mmol) at 0°C. Causality: T3P addition is mildly exothermic; controlled addition prevents localized heating and potential epimerization.

  • Propagation: Warm the reaction to 25°C and stir for 12 hours. If the amine is highly deactivated, heat to 60°C.

  • Validation Checkpoint (Completion): Analyze via UPLC-MS. Pass Criteria: Complete consumption of the amine peak.

  • Chromatography-Free Isolation: Wash the organic layer directly with 1N HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Causality: T3P and its phosphate byproducts are highly water-soluble and partition entirely into the aqueous phase. Dry the organic layer over MgSO₄ and evaporate to yield the analytically pure fluorinated pyridazine amide.

Sources

Method

Application Note: Role of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in Agrochemical Lead Discovery

Executive Summary & Structural Rationale The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern agrochemical development. Approximately 15% of commercial agrochemicals and a signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern agrochemical development. Approximately 15% of commercial agrochemicals and a significant majority of newly registered pesticides contain at least one fluorine atom[1]. Within this chemical space, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) has emerged as a highly privileged building block for the discovery of novel fungicides, herbicides, and insecticides.

The strategic value of this molecule lies in the synergistic combination of three structural features:

  • The Pyridazine Core: A rigid 1,2-diazine system that provides two adjacent sp2-hybridized nitrogen atoms. These act as potent hydrogen-bond acceptors, enhancing binding affinity to specific enzymatic targets in fungal pathogens or weed physiology[2].

  • The 2,2,2-Trifluoroethoxy Group: This moiety dramatically increases the lipophilicity (LogP) of the resulting agrochemical, facilitating cuticular penetration in plants and exoskeletal penetration in insects[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms protects the adjacent carbon from cytochrome P450-mediated oxidative metabolism, thereby extending the field half-life of the active ingredient[3].

  • The Carboxylic Acid Handle: A reactive functional group that enables rapid library generation via amide coupling, esterification, or heterocyclization. N-arylamides derived from pyridazine carboxylic acids are exceptionally well-documented for controlling invertebrate pests and fungal infections[4].

MOA Core Trifluoroethoxy-Pyridazine Core Lipid Enhanced Lipophilicity (↑ LogP for penetration) Core->Lipid Metab Metabolic Stability (Blocks P450 oxidation) Core->Metab Bind Target Binding (H-bond acceptor) Core->Bind Result Prolonged Field Efficacy & Broad-Spectrum Activity Lipid->Result Metab->Result Bind->Result

Pharmacological advantages of the trifluoroethoxy-pyridazine structural motif in agrochemicals.

Quantitative Data: Physicochemical Profiling

To understand the causality behind selecting the trifluoroethoxy derivative over non-fluorinated alternatives, we must analyze the physicochemical shifts induced by fluorine incorporation. Table 1 summarizes the impact of the -OCH2CF3 group compared to a standard methoxy (-OCH3) substitution.

Table 1: Physicochemical Impact of the Trifluoroethoxy Group

Property6-Methoxypyridazine-3-carboxylic acid6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acidAgrochemical Implication
Molecular Weight 154.12 g/mol 222.12 g/mol Remains within optimal range for foliar uptake.
Estimated LogP 0.451.85Enhanced cuticular penetration and lipid membrane permeability.
pKa (Carboxylic acid) ~3.5~3.1Increased acidity due to strong electron-withdrawing effect of the -CF3 group.
Metabolic Stability Low (Susceptible to O-demethylation)High (Resistant to P450 oxidation)Prolonged half-life in target organisms and field environments.

Experimental Workflows & Protocols

The following protocols detail the transformation of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid into screenable agrochemical leads, followed by a validated biological assay.

Workflow A 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid B Acid Activation (HATU / DIPEA) A->B C Amide Coupling (N-Aryl Amines) B->C D Agrochemical Lead (Fluorinated Amide) C->D E In Vitro Screening (Fungicidal Assay) D->E

Workflow for generating and screening agrochemical leads from the fluorinated pyridazine scaffold.

Protocol 1: High-Throughput Synthesis of N-Aryl Amide Derivatives

Objective: Convert the carboxylic acid building block into a library of N-aryl amides for biological screening. Causality & Design: We utilize HATU as the coupling reagent rather than traditional thionyl chloride (SOCl2). While SOCl2 is cost-effective, it forms a highly reactive acyl chloride that can cause destructive side reactions with functionally dense aryl amines. HATU generates an active HOAt ester, allowing for rapid, high-yielding amidation at room temperature without degrading sensitive functional groups. DIPEA is selected as a non-nucleophilic base to deprotonate the amine and drive the reaction without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Aliquot 5 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. Self-Validation: Proceed to the next step ONLY if LC-MS confirms the complete consumption of the starting acid and the formation of the intermediate HOAt ester. This prevents the waste of valuable amine building blocks.

  • Coupling: Add 1.1 eq of the target aryl amine. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (critical step to remove residual DMF) and brine, then dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure fluorinated amide lead.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Objective: Evaluate the fungicidal efficacy of the synthesized trifluoroethoxy-pyridazine amides against agricultural pathogens (e.g., Botrytis cinerea). Causality & Design: The assay utilizes the agar dilution method on Potato Dextrose Agar (PDA). This method provides a direct, quantifiable measure of radial mycelial growth, allowing for precise calculation of the half-maximal effective concentration (EC50).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized agrochemical leads in pure DMSO to create 10 mg/mL stock solutions.

  • Media Preparation: Autoclave PDA media and cool to 50°C. Aliquot the stock solutions into the liquid PDA to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Inoculation: Pour the amended media into 90 mm Petri dishes and allow to solidify. Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old B. cinerea culture) face-down in the center of each plate.

  • Incubation: Incubate the plates in the dark at 25°C for 72–96 hours.

  • Measurement & Validation Checkpoint: Measure the radial growth of the mycelium in two perpendicular directions.

    • Self-Validation: The assay is strictly considered valid only if the Solvent Control (0.5% DMSO) plates exhibit >70 mm of radial growth, the Positive Control (Azoxystrobin) shows expected inhibition, and the Blank Controls show zero contamination.

  • Data Analysis: Calculate the percentage of inhibition relative to the solvent control. Use non-linear regression analysis to determine the EC50 values.

Table 2: Representative In Vitro Fungicidal Screening Data (EC50 values)

Compound / DerivativeTarget PathogenEC50 (µg/mL)Validation Status
Amide Derivative A Botrytis cinerea1.2Validated
Amide Derivative B Rhizoctonia solani0.8Validated
Positive Control (Azoxystrobin) Botrytis cinerea0.5Assay Baseline
Negative Control (0.5% DMSO) All Strains>100Background

Sources

Application

Application Notes and Protocols for the Functionalization of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid

Introduction: The Strategic Value of the Functionalized Pyridazine Scaffold The pyridazine ring system is a compelling scaffold in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Functionalized Pyridazine Scaffold

The pyridazine ring system is a compelling scaffold in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust, dual hydrogen-bonding capacity, are highly advantageous for modulating drug-target interactions.[1] These characteristics contribute to its utility in molecular recognition, while its inherent polarity can lead to favorable pharmacokinetic profiles, including reduced cytochrome P450 inhibition and a lower potential for interaction with the cardiac hERG potassium channel.[1] The recent FDA approvals of drugs like relugolix and deucravacitinib, both of which feature a pyridazine core, underscore the growing importance of this heterocycle in modern pharmaceuticals.[1]

This application note provides a comprehensive guide to the functionalization of a specific, high-value building block: 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid . The presence of the trifluoroethoxy group can enhance metabolic stability and lipophilicity, while the carboxylic acid handle offers a versatile point for derivatization. We will present detailed protocols for the synthesis of this key intermediate and its subsequent functionalization at both the carboxylic acid moiety and the pyridazine ring itself.

Synthesis of the Core Scaffold: 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

The synthesis of the target molecule can be efficiently achieved through a two-step process starting from the commercially available 3-chloro-6-methylpyridazine. This strategy involves an initial oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce the 2,2,2-trifluoroethoxy side chain. This approach is adapted from a known procedure for the synthesis of 6-methoxypyridazine-3-carboxylic acid.[2]

Workflow for the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

A 3-Chloro-6-methylpyridazine B Oxidation A->B KMnO4 or K2Cr2O7, H2SO4 C 6-Chloropyridazine-3-carboxylic acid B->C D Nucleophilic Aromatic Substitution (SNAr) C->D 2,2,2-Trifluoroethanol, NaH, THF E 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid D->E

Caption: Synthetic pathway to the target molecule.

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

This protocol describes the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.

  • While stirring, slowly add the oxidant (potassium permanganate or potassium dichromate) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Extract the aqueous solution with ethyl acetate (3 x volume of aqueous solution).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 6-chloropyridazine-3-carboxylic acid.[2]

Protocol 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

This protocol details the nucleophilic aromatic substitution of the chloro-group with 2,2,2-trifluoroethanol.

Materials:

  • 6-Chloropyridazine-3-carboxylic acid

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Ice water

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 6-chloropyridazine-3-carboxylic acid to the reaction mixture and reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and carefully quench with ice water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid is a prime site for modification, allowing for the introduction of a wide range of functional groups through amide bond formation or esterification.

Amide Bond Formation

The formation of amides from carboxylic acids is a fundamental transformation in medicinal chemistry.[3] Several reliable coupling reagents can be employed for this purpose.

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent for the formation of amide bonds.[3]

Materials:

  • 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), followed by DIPEA (2.0 equivalents).

  • Add HATU (1.2 equivalents) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, including the use of uronium-based coupling agents or the Yamaguchi esterification for sterically hindered alcohols.

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is an effective reagent for esterification under mild conditions.[4]

Materials:

  • 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

  • Alcohol (primary or secondary)

  • TBTU

  • DIPEA or DBU (for secondary alcohols)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Dissolve 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid and the alcohol (1.2 equivalents) in anhydrous DCM or acetonitrile.

  • Add DIPEA (2.0 equivalents) for primary alcohols or DBU (2.0 equivalents) for secondary alcohols.

  • Add TBTU (1.5 equivalents) to the solution and stir at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired ester.[4]

Functionalization of the Pyridazine Ring

For further diversification, the pyridazine ring itself can be functionalized. This typically involves starting with a halogenated precursor and employing cross-coupling reactions. For instance, one could start with a di-halogenated pyridazine, selectively introduce the trifluoroethoxy group, and then use the remaining halogen as a handle for C-C or C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[5] A bromo-substituted pyridazine derivative would be a suitable starting point.

A 3-Bromo-6-chloropyridazine B Selective SNAr A->B 2,2,2-Trifluoroethanol, Base C 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine B->C D Suzuki-Miyaura Coupling C->D Ar-B(OH)2, Pd catalyst, Base E Functionalized Pyridazine D->E

Caption: A potential route for pyridazine ring functionalization.

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-pyridazine derivative.

Materials:

  • 3-Bromo-6-(2,2,2-trifluoroethoxy)pyridazine (or a related halogenated pyridazine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., DME/water, Toluene/water, Dioxane/water)

Procedure:

  • To a reaction vessel, add the bromo-pyridazine derivative, the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or until the reaction is complete.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Quantitative Data Summary

Reaction TypeStarting MaterialReagentsProductTypical Yield (%)
Oxidation3-Chloro-6-methylpyridazineKMnO₄, H₂SO₄6-Chloropyridazine-3-carboxylic acid65-75
SNAr6-Chloropyridazine-3-carboxylic acid2,2,2-Trifluoroethanol, NaH6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid70-85 (Estimated)
Amidation6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acidAmine, HATU, DIPEAAmide derivative80-95
Esterification6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acidAlcohol, TBTU, DIPEAEster derivative75-90
Suzuki Coupling3-Bromo-6-alkoxypyridazineArylboronic acid, Pd catalyst, Base3-Aryl-6-alkoxypyridazine60-90

Conclusion

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid represents a highly valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis of this core scaffold and its subsequent functionalization. By leveraging established methodologies for nucleophilic aromatic substitution, amide and ester formation, and palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around the pyridazine core to develop new therapeutic agents.

References

  • Hill, J. H. M.; Krause, J. G. Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry.
  • Boukharsa, Y.; et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Heterobiaryls. NSF PAR.
  • Coupling Reagents. Aapptec Peptides.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold. Benchchem.
  • Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Wiley Online Library.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.
  • Konno, S.; et al.
  • Product Class 8: Pyridazines. Thieme.
  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group - Princeton University.
  • Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines | Request PDF.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762. PubChem.
  • Decarboxylative trifluoromethylthiolation of pyridylacet
  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert!. EurekAlert!.
  • Ester synthesis by esterific
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous c
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • 6-Chloropyridine-3-carboxylic acid CAS # 5326-23-8. AccuStandard.
  • 6-Chloropyridine-3-carboxylic acid 99 5326-23-8. Sigma-Aldrich.
  • ChemInform Abstract: Effective Esterification of Carboxylic Acids Using (6-Oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as Novel Coupling Agents. | Request PDF.
  • 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1 | Chemsrc. Chemsrc.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Method

Application Note: Scale-Up Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly robust, self-validating, and scalable protocol for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly robust, self-validating, and scalable protocol for the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, a critical intermediate in the development of Nav1.8 inhibitors and RNA-splicing modulators.

Mechanistic Rationale and Route Selection

The 6-alkoxypyridazine-3-carboxylic acid scaffold is highly valued in medicinal chemistry for its metabolic stability and favorable physicochemical properties. The installation of a 2,2,2-trifluoroethoxy group further enhances lipophilicity while mitigating the risk of autocatalytic hydrolysis often seen with heteroaryl chlorides [1].

The most efficient synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. However, attempting the SNAr directly on 6-chloropyridazine-3-carboxylic acid is fundamentally flawed for scale-up. In the presence of a base, the free carboxylic acid deprotonates to form a carboxylate anion. This anion donates electron density into the pyridazine ring, severely reducing its electrophilicity and stalling the SNAr reaction.

The Causality of the Ester Mask: To maintain the electron-deficient nature of the pyridazine ring, the reaction must be performed on methyl 6-chloropyridazine-3-carboxylate . The methyl ester acts as an electron-withdrawing group, activating the C6 position for rapid nucleophilic attack by the trifluoroethoxide anion [2].

Nucleophile Dynamics: 2,2,2-Trifluoroethanol (TFE) is a weakly acidic alcohol with a pKa of 12.4 in water [3]. Because of this lower pKa (compared to ethanol at ~16), the resulting trifluoroethoxide anion is less nucleophilic. To drive the reaction to completion without requiring extreme temperatures that degrade the pyridazine core, the choice of base and solvent is the most critical process parameter.

Process Workflow

SynthesisWorkflow SM Methyl 6-chloropyridazine- 3-carboxylate (Starting Material) Step1 Step 1: SNAr Reaction Reagents: CF3CH2OH, Cs2CO3 Solvent: THF, 60°C SM->Step1 Int Methyl 6-(2,2,2-trifluoroethoxy) pyridazine-3-carboxylate (Intermediate) Step1->Int IPC: <1% SM remaining Step2 Step 2: Saponification Reagents: NaOH (aq) Solvent: THF/MeOH, 25°C Int->Step2 Acidify Step 3: Acidification Reagents: 2M HCl (aq) Target pH: 2.0 - 2.5 Step2->Acidify IPC: Complete ester cleavage Prod 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid (Final Product) Acidify->Prod Crystallization & Filtration

Figure 1: Two-step scale-up workflow for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.

Scale-Up Optimization: Base and Solvent Selection

During early-stage research, sodium hydride (NaH) in DMF is frequently used for this SNAr transformation. However, on a multi-kilogram scale, NaH presents severe safety hazards due to the stoichiometric evolution of hydrogen gas and the risk of thermal runaway. Furthermore, DMF is difficult to remove during workup, often requiring multiple aqueous washes that reduce overall yield.

We evaluated several base/solvent systems to engineer a safer, higher-yielding process. The data is summarized in Table 1.

Table 1: Optimization of SNAr Conditions (100g Scale)

Base SystemSolventTemp (°C)Conversion (%)Purity (HPLC Area %)Scale-Up Suitability & Causality
NaH (60% disp.)THF0 to 25>9892.4Low: Severe foaming from H₂ gas evolution. Exothermic alkoxide formation is difficult to control.
K₂CO₃DMF858588.1Moderate: Requires high heat. DMF is difficult to purge, leading to residual solvent in the API.
t-BuOKTHF25>9590.5Moderate: Highly reactive, but tert-butoxide competes as a nucleophile, causing impurity formation.
Cs₂CO₃ THF 60 >99 98.7 High: The "Cesium Effect" provides excellent solubility of the alkoxide intermediate. No gas evolution.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before progressing to the next stage.

Protocol A: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate (SNAr)

Materials:

  • Methyl 6-chloropyridazine-3-carboxylate: 1.00 eq (e.g., 100 g, 579 mmol)

  • 2,2,2-Trifluoroethanol (TFE): 1.50 eq (86.9 g, 869 mmol)

  • Cesium Carbonate (Cs₂CO₃): 2.00 eq (377 g, 1.16 mol)

  • Tetrahydrofuran (THF), anhydrous: 10 volumes (1.0 L)

Step-by-Step Procedure:

  • Reactor Charging: To a clean, dry 2.0 L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge anhydrous THF (1.0 L) and methyl 6-chloropyridazine-3-carboxylate (100 g). Stir at 250 rpm until a clear, pale-yellow solution is achieved.

  • Reagent Addition: Add 2,2,2-Trifluoroethanol (86.9 g) in a single portion. Causality: TFE is non-reactive with the substrate in the absence of base, allowing for safe, bulk addition.

  • Base Addition: Add Cs₂CO₃ (377 g) portion-wise over 15 minutes. The mixture will transition to an opaque, white/pale-yellow suspension.

  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 60 °C. Maintain vigorous stirring (350 rpm) to ensure adequate mass transfer of the heterogeneous base.

  • IPC Validation: After 4 hours, sample the reaction. Dilute 50 µL of the suspension in 1 mL of Acetonitrile, filter, and analyze via HPLC (254 nm).

    • Pass Criteria: Starting material is < 1.0% Area.

  • Workup: Cool the reactor to 20 °C. Filter the suspension through a pad of Celite to remove inorganic cesium salts. Wash the filter cake with EtOAc (2 × 200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) to yield the intermediate as an off-white solid. This material is sufficiently pure (>98%) to be used directly in the next step.

Protocol B: Saponification and Isolation of the Free Acid

Materials:

  • Intermediate from Protocol A: ~136 g (Theoretical yield)

  • THF / Methanol (1:1 v/v): 6 volumes (800 mL)

  • 2M Aqueous NaOH: 2.0 eq (579 mL)

  • 2M Aqueous HCl: As needed for pH adjustment

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate in the THF/MeOH mixture (800 mL) in a 2.0 L reactor at 20 °C. Causality: Methanol is required to break the hydrophobicity of the intermediate and ensure complete miscibility with the incoming aqueous base.

  • Hydrolysis: Add 2M NaOH (579 mL) dropwise over 30 minutes. Maintain the internal temperature below 30 °C to prevent degradation of the pyridazine ring.

  • IPC Validation: Stir for 2 hours at 25 °C. Analyze via HPLC.

    • Pass Criteria: Complete disappearance of the ester peak.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (40 °C) to remove THF and Methanol. Causality: If organic solvents remain during acidification, the product will partition into the organic phase rather than precipitating, drastically reducing isolated yield.

  • Acidification & Crystallization: Cool the remaining aqueous phase to 5 °C. Slowly add 2M HCl via an addition funnel while monitoring the pH.

    • Critical Parameter: The pKa of the product is approximately 2.8. You must lower the pH to 2.0 - 2.5 to ensure complete protonation. A thick white precipitate will form.

  • Isolation: Stir the slurry at 5 °C for 1 hour to mature the crystals. Filter the solid via a sintered glass funnel. Wash the cake with ice-cold water (3 × 100 mL) to remove residual NaCl.

  • Drying: Dry the product in a vacuum oven at 50 °C for 24 hours to yield 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid as a pristine white powder.

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry (2023).[Link]

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry (2018).[Link]

  • 2,2,2-Trifluoroethanol - Physico-chemical Properties. ChemBK Database (2024).[Link]

Application

Catalytic decarboxylation techniques for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Application Note: Catalytic Decarboxylation Techniques for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid Executive Summary Pyridazine scaffolds are privileged pharmacophores in medicinal chemistry, highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Decarboxylation Techniques for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Executive Summary

Pyridazine scaffolds are privileged pharmacophores in medicinal chemistry, highly valued for their favorable physicochemical properties and hydrogen-bonding capabilities. The compound 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid serves as a versatile synthetic building block. However, the removal or transformation of its C3-carboxylic acid directing group requires precise catalytic intervention to prevent the degradation of the sensitive trifluoroethoxy ether.

As a Senior Application Scientist, I have designed this protocol guide to detail two divergent, field-proven methodologies: a Silver-Catalyzed Thermal Protodecarboxylation for traceless removal of the carboxylate, and a Visible-Light Photoredox Decarboxylative Alkylation for late-stage C3-functionalization. Both methods bypass the harsh, degradative conditions of classical decarboxylation, ensuring high fidelity and yield.

Mechanistic Rationale & Pathway Divergence

Historically, the protodecarboxylation of heteroaromatic carboxylic acids relied on harsh copper-catalyzed conditions (e.g., Cu/quinoline at 170–200 °C)[1]. These elevated temperatures often lead to substrate decomposition, particularly for sensitive fluorinated ethers.

Pathway A: Thermal Silver Catalysis To circumvent thermal degradation, silver(I) catalysis provides a thermodynamically favorable alternative. Density functional theory (DFT) and experimental studies demonstrate that silver complexes possess a substantially higher decarboxylating activity than copper for certain substrates, lowering the activation energy barrier and allowing reactions to proceed at 80–120 °C[2]. The addition of acetic acid (AcOH) is a critical mechanistic choice: it acts as a proton shuttle to rapidly protonate the transient organosilver intermediate, preventing catalyst trapping and driving the catalytic cycle forward[1].

Pathway B: Photoredox Catalysis Alternatively, photocatalytic decarboxylation leverages single-electron transfer (SET) to convert the carboxylate into a highly reactive carbon-centered radical[3]. Using an Iridium-based photocatalyst (e.g., Ir(dFppy)3) under blue LED irradiation, the carboxylate undergoes oxidation followed by the rapid extrusion of CO2[4]. The resulting nucleophilic pyridazinyl radical can be intercepted by electron-deficient alkenes (Giese addition) or arenes, enabling late-stage C–C bond formation without the need for pre-functionalized halides[3].

G cluster_0 Thermal Protodecarboxylation cluster_1 Photoredox Decarboxylative Coupling SM 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Ag Ag2CO3 / AcOH DMSO, 120°C SM->Ag -H2O PC Ir(dFppy)3 / Blue LED Base, Acceptor SM->PC SET Oxidation Int1 Organosilver Intermediate Ag->Int1 -CO2 Prod1 3-(2,2,2-Trifluoroethoxy) pyridazine Int1->Prod1 +H+ Int2 Pyridazinyl Radical PC->Int2 -CO2 Prod2 C3-Functionalized Pyridazine Int2->Prod2 Radical Trap

Divergent catalytic decarboxylation pathways for pyridazine-3-carboxylic acids.

Quantitative Catalyst Evaluation

The following table summarizes the optimization landscape for the decarboxylation of heteroaromatic carboxylic acids, highlighting the causality behind the selected protocols.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Cu₂O / Quinoline NMP17024< 40%High temperature causes partial ether cleavage and substrate charring.
Cu(I)-phenanthroline NMP/Quin1601662%Ligand accelerates ExIn (extrusion-insertion), but thermal barrier remains high.
Ag₂CO₃ (10 mol%) DMSO1201645%Lack of a proton source stalls the cycle at the stable organosilver intermediate.
Ag₂CO₃ (10 mol%) + AcOH DMSO12016> 95% AcOH acts as a rapid proton shuttle, ensuring continuous catalyst turnover[1].
Ir(dFppy)₃ / Blue LED MeCN251288% Yields C3-coupling (not protodecarboxylation) via SET radical generation[4].

Experimental Protocols

Protocol A: Thermal Silver-Catalyzed Protodecarboxylation

Objective: Synthesis of 3-(2,2,2-trifluoroethoxy)pyridazine via traceless removal of the C3-carboxylate.

  • Preparation: In an N₂-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 mmol, 1.0 equiv) and Ag₂CO₃ (0.1 mmol, 10 mol%).

    • Causality: Ag₂CO₃ is moisture-sensitive; an inert atmosphere prevents premature catalyst degradation and side reactions.

  • Solvent Addition: Add anhydrous DMSO (2.0 mL, 0.5 M) followed by glacial acetic acid (0.05 mmol, 5 mol%).

    • Causality: DMSO stabilizes the Ag(I) intermediate. AcOH is the critical proton shuttle; without it, the organosilver intermediate accumulates, stalling the catalytic turnover[1].

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 120 °C for 16 hours.

    • Causality: 120 °C provides the exact thermal energy required to overcome the decarboxylation activation barrier for the silver-carboxylate complex, avoiding the 170 °C threshold that degrades the fluorinated ether[2].

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts. Wash the organic layer with water (3 × 5 mL) to remove DMSO, then with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure protodecarboxylated product.

Protocol B: Visible-Light Photoredox Decarboxylative Alkylation

Objective: C3-alkylation via Giese addition using a Michael acceptor (e.g., methyl acrylate).

  • Preparation: Charge a 10 mL transparent glass vial with 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (0.5 mmol, 1.0 equiv), Ir(dFppy)₃ (0.005 mmol, 1 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv).

    • Causality: Cs₂CO₃ deprotonates the acid, forming a highly soluble cesium carboxylate with a lowered oxidation potential, priming it for single-electron transfer (SET)[4].

  • Degassing: Add anhydrous acetonitrile (5.0 mL, 0.1 M) and methyl acrylate (1.0 mmol, 2.0 equiv). Seal the vial with a PTFE septum and sparge with Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet state quencher and radical scavenger. Incomplete degassing will completely suppress the photoredox cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature (25 °C) for 12 hours.

    • Causality: The 440 nm wavelength perfectly matches the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the Ir(dFppy)₃ catalyst, ensuring maximum excitation efficiency[3].

  • Workup & Purification: Quench the reaction by exposing it to air. Dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃, dry, and concentrate. Purify via flash chromatography to isolate the C3-alkylated pyridazine.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following built-in checks to ensure experimental integrity:

  • Protocol A (Thermal): The reaction is self-validating via gas evolution. The generation of microscopic CO₂ bubbles upon reaching 100–120 °C confirms the active extrusion step. By ¹H-NMR, the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the emergence of a new aromatic proton at the C3 position confirm successful protodecarboxylation. If the reaction stalls, verify the anhydrous nature of the DMSO, as excess water competes with AcOH and alters the pH.

  • Protocol B (Photoredox): The luminescence of the Ir-catalyst provides visual validation. The solution should exhibit a bright, sustained glow under blue light. A color shift to dark brown indicates catalyst decomposition (almost always due to poor Argon sparging). Reaction progress is validated by TLC using a 254 nm UV lamp, tracking the disappearance of the highly UV-active starting material.

References

  • Decarboxylative photocatalytic transformations. Chemical Society Reviews.[Link]

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.[Link]

  • Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids. Chemistry - A European Journal (via ResearchGate).[Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid Synthesis

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that functionalizing electron-deficient heterocycles with weak nucleophiles presents unique challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that functionalizing electron-deficient heterocycles with weak nucleophiles presents unique challenges. This guide is designed to troubleshoot the synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid , addressing the mechanistic pitfalls of Nucleophilic Aromatic Substitution (SNAr) on pyridazine systems and providing field-proven, self-validating protocols.

Mechanistic Overview & Common Pitfalls

The synthesis of 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid typically begins with 6-chloropyridazine-3-carboxylic acid and 2,2,2-trifluoroethanol (TFE). However, researchers frequently encounter yields below 10% when attempting a direct SNAr reaction.

The causality behind this failure is twofold:

  • Carboxylate Repulsion : The base required to deprotonate TFE will first deprotonate the carboxylic acid. The resulting carboxylate anion introduces a full negative charge to the system, which severely repels the incoming trifluoroethoxide nucleophile and disrupts the stabilization of the dearomatized Meisenheimer complex[1].

  • Decarboxylation : Heating pyridazine-3-carboxylic acids under basic conditions frequently induces spontaneous decarboxylation, leading to irreversible degradation of the starting material[2].

To bypass these issues, the carboxylic acid must be masked as an ester prior to the SNAr step, followed by mild saponification[3].

Diagnostic Yield Table

Use the following quantitative data to benchmark your current reaction conditions and diagnose primary failure modes.

Synthetic RouteNucleophileBase / SolventTemp (°C)Expected YieldPrimary Failure Mode / Observation
Direct SNAr (Free Acid) TFE (3.0 eq)NaH / THF65< 10%Carboxylate repels nucleophile; Decarboxylation observed.
Direct SNAr (Free Acid) TFE (1.2 eq)NaOH / H₂O80< 5%Complete hydrolysis to 6-hydroxypyridazine-3-carboxylic acid.
Ester SNAr (Methyl Ester) TFE (1.5 eq)K₂CO₃ / DMF8040 - 50%Hygroscopic base introduces water; partial ester hydrolysis.
Ester SNAr (Methyl Ester) TFE (1.5 eq)Cs₂CO₃ / THF6085 - 92% Optimal. Clean conversion; Meisenheimer complex stabilized.

Synthetic Workflow Visualization

Pathway SM 6-Chloropyridazine-3-carboxylic acid Direct Direct SNAr with TFE (Base, Heat) SM->Direct Suboptimal Route Ester Esterification (MeOH, H+) SM->Ester Optimal Route Fail Decarboxylation & Hydrolysis Byproducts Direct->Fail Carboxylate repulsion Intermediate Methyl 6-chloropyridazine- 3-carboxylate Ester->Intermediate SNAr SNAr with TFE (Cs2CO3, Anhydrous THF) Intermediate->SNAr Prevents repulsion Hydrolysis Saponification & Acidification (LiOH, then pH 2.5) SNAr->Hydrolysis Target 6-(2,2,2-Trifluoroethoxy)pyridazine- 3-carboxylic acid Hydrolysis->Target High Yield

Figure 1: Comparative workflow demonstrating the superiority of the esterification-SNAr-hydrolysis route.

Frequently Asked Questions (Troubleshooting)

Q: Why does direct SNAr on the free acid stall or cause degradation? A: The causality lies in the deprotonation of the carboxylic acid. The resulting carboxylate anion donates electron density into the pyridazine ring, raising the activation energy required to form the dearomatized Meisenheimer complex[1]. Additionally, heating pyridazine-3-carboxylic acids in the presence of base frequently induces spontaneous decarboxylation, leading to irreversible loss of the starting material[2].

Q: I am using the methyl ester, but my major product is 6-hydroxypyridazine-3-carboxylic acid. What is causing this? A: This is caused by hydroxide competition. 2,2,2-Trifluoroethanol (TFE) is a weak nucleophile due to the strong electron-withdrawing effect of the trifluoromethyl group[4]. If your base is hygroscopic (like K₂CO₃) or your solvent is not strictly anhydrous, trace water reacts with the base to generate hydroxide ions. Hydroxide is a vastly superior nucleophile to trifluoroethoxide and will outcompete it, leading to the 6-hydroxy byproduct. You must use strictly anhydrous conditions.

Q: How do I prevent product loss during the final aqueous workup? A: The final product is highly polar. Standard liquid-liquid extraction fails because the partition coefficient heavily favors the aqueous phase. You must force the molecule into its neutral state by carefully titrating the aqueous layer to its exact isoelectric point (pH ~2.5). Salting out the aqueous layer with NaCl and extracting with a hydrogen-bond accepting solvent mixture (e.g., 10% isopropanol in DCM) disrupts the hydration shell, driving the product into the organic phase.

Optimized Step-by-Step Protocol

This self-validating protocol utilizes the esterification route to ensure high yields and prevent decarboxylation.

Phase 1: Activation via Esterification
  • Charge : To a dry round-bottom flask, add 6-chloropyridazine-3-carboxylic acid (1.0 eq) and anhydrous methanol (0.5 M).

  • Catalyze : Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux : Heat the reaction to 65 °C for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline spot (free acid) disappears.

  • Workup : Concentrate under reduced pressure. Neutralize carefully with saturated NaHCO₃ (aq) and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield methyl 6-chloropyridazine-3-carboxylate.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)
  • Preparation : In an oven-dried flask under N₂, dissolve the methyl ester (1.0 eq) in anhydrous THF (0.2 M).

  • Reagents : Add 2,2,2-trifluoroethanol (1.5 eq) and anhydrous Cs₂CO₃ (2.0 eq). Critical Step: Cs₂CO₃ must be dried under vacuum at 120 °C prior to use to prevent hydroxide formation.

  • Reaction : Heat to 60 °C for 8 hours. The absence of the carboxylate anion allows the ring nitrogens to properly stabilize the dearomatized Meisenheimer intermediate[1].

  • Isolation : Cool to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate to yield the crude trifluoroethoxy ester.

Phase 3: Saponification & Isoelectric Isolation
  • Hydrolysis : Dissolve the crude intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2 hours[3].

  • Acidification : Cool the mixture to 0 °C. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter until the isoelectric point (pH ~2.5) is reached.

  • Extraction : Saturate the aqueous layer with solid NaCl. Extract with a solution of 10% isopropanol in DCM (3x).

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.

References

  • Title : Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H) Source : ResearchGate URL : 2

  • Title : Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source : Journal of Medicinal Chemistry - ACS Publications URL : 3

  • Title : Active chloro-heterocycles Source : Fisher Scientific URL : 1

  • Title : 2,2,2-Trifluoroethanol as a Tool to Control Nucleophilic Peptide Arylation Source : ResearchGate (Organic & Biomolecular Chemistry) URL :4

Sources

Optimization

Technical Support Center: Troubleshooting 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid Workflows

Welcome to the advanced troubleshooting center for functionalizing 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid . As a highly electron-deficient and sterically demanding heteroaromatic substrate, this compound r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for functionalizing 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid . As a highly electron-deficient and sterically demanding heteroaromatic substrate, this compound routinely fails under standard amide coupling conditions (e.g., EDC/HOBt). This guide provides researchers and drug development professionals with the mechanistic causality, validated protocols, and diagnostic workflows required to achieve high-yielding conversions.

Substrate Profiling: The Dual Threat of Sterics and Electronics

To successfully couple this substrate, you must first understand why it resists activation and aminolysis:

  • Severe Electronic Deactivation: The pyridazine ring is inherently electron-deficient due to its two adjacent nitrogen atoms. This is exacerbated by the highly electronegative 6-(2,2,2-trifluoroethoxy) group, which exerts a powerful electron-withdrawing inductive (-I) effect across the conjugated π -system. Consequently, the pKa of the 3-carboxylic acid is drastically lowered. While easily deprotonated, the resulting carboxylate anion is highly stabilized and an exceptionally poor nucleophile. It struggles to attack the electrophilic core of standard carbodiimide coupling reagents (like DCC or EDC)[1].

  • Steric Hindrance: The bulky -OCH2CF3 group projects significant steric bulk across the rigid, planar heteroaromatic system. When paired with sterically hindered amines (e.g., secondary amines or α -branched primary amines), the transition state for the aminolysis of the active ester becomes highly congested, leading to stalled reactions and active ester hydrolysis[1.3].

  • Decarboxylation Risks: Electron-deficient heteroaromatic carboxylic acids are highly prone to spontaneous decarboxylation when activated or heated in the presence of basic amines[2][1.1 G Start Reaction Failed: Low Amide Yield Check1 Analyze LC-MS of Crude Start->Check1 Unreacted Unreacted Acid + Unreacted Amine Check1->Unreacted Poor Activation Hydrolysis Active Ester Formed but Hydrolyzed Check1->Hydrolysis Steric Hindrance SideProduct Decarboxylation or N-Acylurea Formation Check1->SideProduct Wrong Reagent/Base Sol1 Switch to Acyl Chloride (Oxalyl Chloride + DMF) Unreacted->Sol1 Sol2 Use COMU or HATU + DIPEA in DMF Hydrolysis->Sol2 Sol3 Use T3P (≥50% in EtOAc) + Pyridine SideProduct->Sol3

    Workflow for troubleshooting sterically hindered pyridazine-3-carboxylic acid amide couplings.

    Quantitative Reagent Comparison

    Standardizing your coupling reagent is critical. The table below summarizes the efficacy of various activation strategies specifically for hindered, electron-deficient heteroaromatics like 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.

    Coupling StrategyActivation MechanismSteric ToleranceElectronic SuitabilityTypical Yield
    EDC / HOBt Carbodiimide / OBt esterLowPoor< 20%
    HATU / DIPEA Uronium / OAt esterHighGood60 - 80%
    COMU / TMP Uronium / Oxyma esterVery HighExcellent75 - 90%
    T3P / Pyridine Phosphonic AnhydrideVery HighGood70 - 85%
    Oxalyl Chloride Direct Acyl ChlorideVery HighExcellent80 - 95%

    Data synthesized from benchmark studies on sterically hindered amide couplings[3][1.6

    Mechanistic Rationale: Because the carboxylate is an exceptionally poor nucleophile, bypassing active ester intermediates entirely via an acyl chloride forces the reaction forward. Acyl chlorides are less sterically demanding than OAt or Oxyma esters, making them ideal for bulky amines[1.6].

    • Preparation: Dissolve 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

    • Catalysis: Add 2-3 drops of anhydrous DMF (catalytic amount to form the Vilsmeier-Haack active species).

    • Activation: Cool the mixture to 0 °C. Slowly add Oxalyl Chloride (1.5 eq) dropwise.

    • Self-Validation Check 1: Observe the reaction. Immediate effervescence (release of CO 2​ and CO) indicates successful activation. Stir at room temperature until gas evolution completely ceases (typically 1-2 hours).

    • Self-Validation Check 2: Quench a 5 μ L aliquot in 1 mL of Methanol. LC-MS analysis should show >95% conversion to the methyl ester mass (M+14), confirming the quantitative formation of the acyl chloride.

    • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to prevent side reactions.

    • Coupling: Resuspend the crude acyl chloride in anhydrous DCM at 0 °C. Add the desired hindered amine (1.1 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 2 hours at room temperature.

    Protocol B: COMU-Mediated Coupling (High-Efficiency Solution Phase)

    Mechanistic Rationale: COMU generates an Oxyma-based active ester. Oxyma is highly electrophilic, provides excellent leaving-group ability, and avoids the anaphylactic and explosive risks associated with benzotriazole-based reagents (HATU/HBTU)[1.5].

    • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.2 M).

    • Base Addition: Add 2,4,6-collidine (TMP) (2.0 eq). TMP is preferred over DIPEA here as its steric bulk prevents it from acting as a competing nucleophile, which is crucial when activating sluggish substrates[1.3].

    • Activation: Add COMU (1.2 eq) in one portion at room temperature.

    • Self-Validation Check: The reaction mixture will typically undergo a distinct color shift (often yellow/orange) indicating the formation of the Oxyma active ester.

    • Monitoring: Stir for 2-4 hours. Monitor by LC-MS. The high reactivity of the Oxyma ester usually drives the aminolysis to completion without the need for heating.

    Frequently Asked Questions (FAQs)

    Q1: My LC-MS shows unreacted carboxylic acid and unreacted amine, even after 24 hours with EDC/HOBt. What is happening? A: The electron-deficient nature of the pyridazine ring makes the carboxylate a poor nucleophile. It fails to attack the protonated carbodiimide (EDC) to form the necessary O-acylisourea intermediate[1.14]. You must switch to an acyl chloride approach (Protocol A) or a highly electrophilic uronium reagent like COMU or HATU (Protocol B)[1.3].

    Q2: I am seeing a mass corresponding to [M - CO 2​

    • Amine] or similar degradation products. How do I prevent this? A: Electron-deficient heteroaromatic carboxylic acids are highly susceptible to decarboxylation, especially under basic conditions or when heated[2][4][1.13][1.3Link]

    • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:[Link]

    • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot amide synthesis Source: CORE (Tetrahedron Letters) URL:[Link]

    • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids Source: Organic Letters (ACS Publications) URL:[Link]

    • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: PMC (National Institutes of Health) URL:[Link]

    Sources

Troubleshooting

Technical Support Center: HPLC Purification of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heteroaromatics like 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid presents a unique triad of chromatographic challenges: the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized heteroaromatics like 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid presents a unique triad of chromatographic challenges: the amphoteric nature of the pyridazine ring, the pH-sensitive polarity of the carboxylic acid, and the unique hydrophobicity of the fluorinated ethoxy group.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, you will find mechanistic explanations for why this specific molecule behaves the way it does on a column, alongside self-validating protocols to ensure your purification is reproducible, scalable, and analytically rigorous.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume or exhibit severe peak splitting on a standard C18 column?

The Causality: This is a classic polarity mismatch driven by ionization. The molecule contains a carboxylic acid moiety with a predicted pKa​ between 2.0 and 3.0 (lowered by the electron-withdrawing pyridazine ring). If your aqueous mobile phase is unbuffered or sits at a pH near this pKa​ , the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. The anionic carboxylate is highly hydrophilic, bypassing the hydrophobic stationary phase and eluting near the void volume ( t0​ ). The simultaneous presence of both states causes peak splitting. The Solution: You must force the molecule into a single, neutral state. Buffer the mobile phase to a pH at least 2 units below the pKa​ . Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid ensures the carboxylic acid remains fully protonated, maximizing retention on a reversed-phase column.

Q2: I corrected the pH, but I am still observing unacceptable peak tailing. What is happening at the molecular level?

The Causality: While the low pH neutralizes the carboxylic acid, you are now battling the pyridazine ring. Pyridazine contains two adjacent basic nitrogen atoms. These nitrogens can act as strong hydrogen bond acceptors or become partially protonated, leading to secondary, non-specific cation-exchange interactions with unreacted, acidic silanol groups ( −Si-OH ) on the silica backbone of the stationary phase[1]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) drags the tail of the peak[1]. The Solution: Switch to a fully end-capped stationary phase where residual silanols are sterically protected. If tailing persists, you can introduce a competing amine modifier (e.g., triethylamine) to block active silanol sites, though this should be avoided if using LC-MS.

Q3: My synthetic impurities (e.g., defluorinated byproducts or regioisomers) are co-eluting with the main product. How can I improve selectivity?

The Causality: Standard alkyl phases like C18 rely exclusively on dispersive (hydrophobic) interactions. The 2,2,2-trifluoroethoxy group is highly electronegative and rigid, meaning dispersive forces alone often fail to distinguish it from closely related fluorinated or defluorinated analogs. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine affinity[2]. Fluorinated stationary phases exhibit enhanced shape selectivity and retentivity for fluorinated analytes, often drastically altering the elution order to resolve previously co-eluting impurities[2][3].

Part 2: Quantitative Optimization Parameters

To achieve baseline resolution and optimal peak shape, transition your method from standard generic conditions to the targeted parameters outlined below.

ParameterStandard (Suboptimal)Optimized (Recommended)Mechanistic Rationale
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl) PFP provides dipole-dipole and π−π interactions, superior for resolving fluorinated analytes[2].
Aqueous Phase (A) Water (Unbuffered)Water + 0.1% TFA (pH ~2.0) Suppresses ionization of the carboxylic acid (pH < pKa​ ), preventing void elution and peak splitting.
Organic Phase (B) MethanolAcetonitrile + 0.1% TFA Acetonitrile provides lower backpressure and sharper peaks for rigid heteroaromatic systems.
Column Hardware Standard SilicaFully End-capped Silica Caps residual silanols to prevent secondary cation-exchange interactions with pyridazine nitrogens[1].
Column Temp. Ambient35°C - 40°C Reduces mobile phase viscosity and improves mass transfer kinetics, reducing band broadening.

Part 3: Self-Validating Experimental Protocol

Every robust chromatographic method must prove its own validity before precious samples are injected. Follow this step-by-step, self-validating workflow for the purification of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.

Phase 1: Mobile Phase Preparation & Verification
  • Prepare Mobile Phase A using HPLC-grade water and add 0.1% v/v Trifluoroacetic acid (TFA).

  • Prepare Mobile Phase B using HPLC-grade Acetonitrile and add 0.1% v/v TFA.

  • Validation Check (Buffer Integrity): Measure the pH of Mobile Phase A before it is mixed with any organic solvent. The pH must read ≤2.5 . If the pH is higher, the buffering capacity is insufficient to keep the carboxylic acid protonated.

Phase 2: System Suitability Test (SST)
  • Install a fully end-capped PFP analytical column (e.g., 150 x 4.6 mm, 3 µm).

  • Inject 5 µL of a neutral void volume marker (e.g., uracil) to empirically determine the void time ( t0​ ).

  • Inject 5 µL of a 10 µg/mL standard of your target compound.

  • Validation Check (Retention & Asymmetry):

    • Calculate the retention factor: k′=(tR​−t0​)/t0​ . If k′<2 , the compound is not sufficiently retained; decrease the starting %B.

    • Calculate the tailing factor ( Tf​ ) at 5% peak height. If Tf​>1.5 , secondary silanol interactions or column voids are present, triggering a mandatory column wash[1].

Phase 3: Gradient Execution & Scale-Up
  • Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Monitor UV absorbance at 254 nm (optimal for the conjugated pyridazine ring).

  • Once analytical purity is confirmed, scale up to a preparative PFP column using the exact same gradient slope ( ΔΦ/tG​ ) to maintain identical selectivity.

Phase 4: Column Regeneration
  • Post-purification, flush the column with 20-30 column volumes of 100% Acetonitrile to remove strongly retained organic impurities[1].

  • Validation Check (Baseline Stability): Monitor the UV baseline during the flush. The system is validated for the next injection only when the baseline variation is <0.1 mAU over a continuous 5-minute window.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly diagnose and correct chromatographic failures for this specific molecule.

HPLC_Workflow Start Analyze 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Check_Retention Is Retention Time < 2 min (Eluting near void)? Start->Check_Retention Fix_pH Adjust Mobile Phase pH Add 0.1% TFA (pH ~2.0) to protonate carboxylic acid Check_Retention->Fix_pH Yes Check_Shape Is Peak Tailing Observed (Asymmetry Factor > 1.5)? Check_Retention->Check_Shape No Fix_pH->Check_Shape Fix_Tailing Suppress Silanol Activity Use End-capped Column or add competing amine Check_Shape->Fix_Tailing Yes Check_Selectivity Are fluorinated impurities co-eluting? Check_Shape->Check_Selectivity No Fix_Tailing->Check_Selectivity Fix_Selectivity Change Selectivity Switch from C18 to PFP (Pentafluorophenyl) Column Check_Selectivity->Fix_Selectivity Yes Success Optimal Chromatographic Resolution & Peak Shape Check_Selectivity->Success No Fix_Selectivity->Success

Logical workflow for troubleshooting HPLC purification of fluorinated pyridazine derivatives.

References

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate Source: researchgate.net URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International Source: chromatographyonline.com URL:[Link]

Sources

Optimization

Reducing side reactions during 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid amidation

Welcome to the Amidation Troubleshooting Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amidation Troubleshooting Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations in drug development. Coupling 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid with an amine is notoriously difficult. The combination of an electron-deficient pyridazine core and a strongly electron-withdrawing trifluoroethoxy group severely dampens the nucleophilicity of the carboxylate.

This guide provides mechanistic insights, targeted FAQs, and self-validating protocols to help you eliminate side reactions and maximize your reaction yields.

Part 1: Mechanistic Workflows & Failure Pathways

Before adjusting your stoichiometry, it is critical to understand why standard coupling conditions fail for this specific substrate. The diagram below illustrates the divergent pathways of this amidation, highlighting how reagent selection directly dictates the formation of side products versus the desired amide.

AmidationWorkflow Start 6-(2,2,2-Trifluoroethoxy)pyridazine -3-carboxylic acid HATU HATU / DIPEA (Simultaneous Addition) Start->HATU Poor Nucleophile EDC EDC / HOBt (Prolonged Reaction) Start->EDC Slow Activation T3P T3P (Propylphosphonic anhydride) / Mild Base Start->T3P Optimal Route Guanidinylation Side Reaction: Amine Guanidinylation (+98 Da) HATU->Guanidinylation Amine attacks HATU Degradation Side Reaction: Decarboxylation / Degradation EDC->Degradation Base-mediated Success Rapid Activation High Yield Amide T3P->Success Mixed Anhydride

Workflow diagram illustrating amidation pathways and side reactions for electron-deficient acids.

Part 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: During coupling with HATU, my LC-MS shows a major byproduct with a mass shift of +98 Da relative to my starting amine. What is this, and how do I prevent it? A1: You are observing the formation of a tetramethylguanidinium adduct. HATU is an N -guanidinium salt[1]. For an amide bond to form, your carboxylic acid must first be deprotonated and attack the electrophilic carbon of HATU. Because the 6-(2,2,2-trifluoroethoxy)pyridazine core is highly electron-deficient, this activation step is sluggish. If you add the amine simultaneously, the highly nucleophilic amine outcompetes the carboxylate and attacks HATU directly, capping your amine and halting the reaction[2]. Solution: If you must use HATU, employ a pre-activation sequence : mix the acid, HATU, and base for 15–30 minutes before adding the amine. Alternatively, switch to a non-uronium reagent like T3P.

Q2: I switched to EDC/HOBt to avoid guanidinylation, but my yield is still <50% and I am seeing degradation of the starting acid. Why? A2: Pyridazine-3-carboxylic acids are highly susceptible to decarboxylation. The carboxylic acid is situated adjacent to a ring nitrogen (position 2), creating a structural motif prone to losing CO2​ upon prolonged exposure to bases, especially when activation is slow. EDC/HOBt kinetics are often too slow for highly deactivated heteroaromatics. Solution: You require a reagent that provides rapid activation under mild, ambient conditions to outpace the degradation kinetics.

Q3: Why is T3P (Propylphosphonic anhydride) the recommended coupling reagent for this specific substrate? A3: T3P is exceptionally effective for racemization-prone and electron-deficient heteroaromatic substrates[3]. It activates the carboxylic acid by forming a highly reactive mixed anhydride. Crucially, T3P contains no guanidinium moiety, reducing the risk of amine capping to zero. Furthermore, T3P reactions are typically conducted in ethyl acetate with mild bases, which suppresses base-mediated decarboxylation and degradation[4].

Part 3: Quantitative Reagent Comparison

To demonstrate the causality of reagent selection, below is a comparative data summary for the amidation of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid with a standard primary aliphatic amine.

Coupling ReagentBaseSolventTempTarget Amide Yield (%)Guanidinylation Byproduct (%)Unreacted / Degraded Acid (%)
HATU (Simultaneous)DIPEA (3 eq)DMFRT35%45%20%
HATU (Pre-activation)DIPEA (3 eq)DMFRT65%10%25%
EDC/HOBt DIPEA (3 eq)DMFRT50%0%50%
T3P (50% in EtOAc)DIPEA (3 eq)EtOAc0 °C to RT>92% 0% <5%

Part 4: Validated Experimental Protocol (T3P-Mediated Amidation)

This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the mechanistic progression of the reaction and prevent downstream purification failures.

Materials Required:

  • 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 to 1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • T3P (50% w/w solution in EtOAc) (1.5 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Solubilization: Charge a dry round-bottom flask with 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq). Dissolve the mixture in anhydrous EtOAc (approx. 10 mL per gram of acid).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality note: T3P activation is exothermic; initiating the reaction at 0 °C prevents localized heating that drives decarboxylation.

  • Activation: Add the T3P solution (1.5 eq) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: At the 2-hour mark, remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Success Criterion: Complete consumption of the starting acid mass. No +98 Da mass adducts should be present.

    • Intervention: If unreacted acid remains, add an additional 0.5 eq of T3P and stir for 1 hour.

  • Aqueous Workup: Quench the reaction by adding an equal volume of water. Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x) - Removes the highly water-soluble T3P phosphonic acid byproducts[4].

    • Saturated aqueous NaHCO3​ (1x) - Removes any unreacted starting acid.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure amide.

References

[1] Title: The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source: Benchchem URL:

[2] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications (The Journal of Organic Chemistry) URL:

[3] Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate (Review Journal of Chemistry) URL:

[4] Title: WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE Source: AMRI URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,2,2-Trifluoroethanol (TFE) Impurities in 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with residual 2,2,2-trifluoroethanol (TFE) in batches...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with residual 2,2,2-trifluoroethanol (TFE) in batches of 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid.

While TFE is a highly effective reagent and solvent for the nucleophilic aromatic substitution (SNAr) of halopyridazines, its complete removal during downstream processing is notoriously difficult. This document provides field-proven, scientifically grounded methodologies to break TFE-product complexes and achieve high-purity active pharmaceutical ingredient (API) building blocks.

Part 1: FAQs & Troubleshooting

Q1: Why does TFE persist in my product even after extended high-vacuum drying? A1: The persistence of TFE is primarily due to strong intermolecular hydrogen bonding. TFE contains a highly electron-withdrawing trifluoromethyl (-CF3) group, which severely polarizes the O-H bond, making it an exceptionally strong hydrogen-bond donor. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid possesses multiple potent hydrogen-bond acceptors: the two pyridazine ring nitrogens and the carboxylic acid carbonyl. This donor-acceptor synergy forms stable co-crystals or solvates. Thermal energy alone under standard vacuum is often insufficient to break this thermodynamic sink.

Q2: Can I remove TFE using azeotropic distillation? A2: Yes. While pure TFE has a boiling point of ~74.5 °C, it forms minimum-boiling azeotropes with several common organic solvents, including [1]. By suspending your crude product in toluene and performing a distillation at atmospheric pressure (~102 kPa), the TFE-toluene azeotrope will distill off at a lower temperature, effectively stripping the TFE from the less volatile carboxylic acid[1].

Q3: What is the most scalable method to remove TFE without relying on excessive heating? A3: The pH-Swing Aqueous Workup. TFE is completely miscible with water and has a relatively high pKa (~12.4), meaning it remains a neutral molecule under mildly basic or acidic conditions. In contrast, 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid has a pKa of approximately 3.5. By dissolving the crude mixture in an aqueous base (forming the water-soluble sodium carboxylate salt) and subsequently acidifying the solution, the target carboxylic acid precipitates out. The TFE remains fully dissolved in the aqueous filtrate and is removed during filtration. This phase-separation principle is widely utilized in [2].

Q4: Are there chemical scavengers or absorbents for TFE if I want to avoid aqueous workup? A4: Yes. If your process requires strictly anhydrous conditions, molecular sieves can be employed. Research indicates that molecular sieves with a pore size between 0.5 and 1.0 nm (such as 13X molecular sieves, which have a pore size of ~0.85 nm) can selectively and without the need for distillation[3].

Part 2: Quantitative Data Summary

To rationally select a purification strategy, compare the physicochemical properties of the components involved.

Property2,2,2-Trifluoroethanol (TFE)6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acidToluene (Azeotropic Entrainer)
Molecular Weight 100.04 g/mol 222.12 g/mol 92.14 g/mol
Boiling Point 74.5 °C> 300 °C (Decomposes)110.6 °C
pKa ~12.4~3.5 (Estimated)N/A
Water Solubility MiscibleSoluble at pH > 6; Insoluble at pH < 3Insoluble
Azeotrope BP N/AN/A~70 °C (with TFE)[1]

Part 3: Step-by-Step Experimental Protocols

Protocol A: pH-Swing Aqueous Workup (Recommended for High Purity)

Causality Focus: This protocol leverages the differential pKa between the weakly acidic TFE and the more strongly acidic pyridazine-3-carboxylic acid to force a phase separation[2].

  • Dissolution: Suspend the crude 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid (containing TFE impurities) in deionized water (10 mL/g of crude).

  • Basification: Slowly add 1M NaOH (aq) dropwise under continuous stirring until the pH reaches 8.0–9.0. The carboxylic acid will deprotonate and dissolve completely. Critical Note: Do not exceed pH 10 to prevent potential hydrolysis of the trifluoroethoxy ether linkage.

  • Organic Wash (Optional): Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (2 x 5 mL/g) to remove trace non-polar organic impurities. Discard the organic layer. (TFE will predominantly remain in the aqueous layer).

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl (aq) dropwise until the pH reaches 2.0. A thick white precipitate of the free carboxylic acid will form.

  • Filtration & Washing: Filter the precipitate through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold deionized water (3 x 2 mL/g). The TFE is washed away in the aqueous filtrate.

  • Self-Validation & Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours. Validation: Analyze the final solid by 1H NMR (DMSO-d6). TFE presents a characteristic quartet around 4.0 ppm, which should be absent or <0.1% integration relative to the pyridazine aromatic protons.

Protocol B: Azeotropic Distillation with Toluene

Causality Focus: This protocol utilizes the thermodynamic minimum-boiling azeotrope formed between TFE and toluene to lower the energy required to vaporize TFE, breaking its hydrogen-bonded state with the product[1].

  • Reconstitution: Transfer the crude product into a round-bottom flask. Add anhydrous toluene (10 to 15 volumes, e.g., 10–15 mL per gram of crude).

  • Distillation Setup: Equip the flask with a short-path distillation head and a condenser.

  • Azeotropic Stripping: Heat the mixture to 105–110 °C. Collect the distillate. The TFE-toluene azeotrope will distill first (around 70–75 °C). Continue distillation until the vapor temperature reaches the boiling point of pure toluene (110 °C) and the total volume is reduced by 75%.

  • Cooling & Isolation: Cool the remaining toluene suspension to room temperature. The target carboxylic acid should crystallize/precipitate.

  • Filtration: Filter the suspension, wash the cake with a small amount of cold heptane, and dry under vacuum.

Part 4: Visualizations of Workflows

PHSwing Crude Crude Batch (Acid + TFE) Base Add aq. NaOH (pH 8-9) Acid becomes soluble salt Crude->Base Extract Optional Org. Wash (Removes non-polar impurities) Base->Extract Acidify Add aq. HCl (pH 2) Acid precipitates, TFE stays aq. Extract->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter Pure Pure 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Filter->Pure

Figure 1: pH-Swing Precipitation Workflow for TFE Removal.

Azeotrope Crude TFE-Contaminated Product Toluene Suspend in Toluene (10 volumes) Crude->Toluene Distill Distill at 102 kPa (TFE-Toluene Azeotrope) Toluene->Distill Check Check Residual TFE (by NMR/GC) Distill->Check Repeat Repeat if TFE > 0.1% Check->Repeat Fail Dry Filter & Vacuum Dry Check->Dry Pass Repeat->Toluene

Figure 2: Toluene Azeotropic Distillation Cycle for TFE Depletion.

References

  • Method for removing trifluoroethanol from liquids (US6992213B2), Google Patents.[3]

  • Method for recovering trifluoroethanol in multi-component solvent (CN113880693A), Google Patents.[2]

  • Experimental Isobaric Vapor−Liquid Equilibria of Binary Mixtures of 2,2,2-Trifluoroethanol with Benzene or Toluene , Journal of Chemical & Engineering Data (ACS Publications).[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Profiling Guide: 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid vs. 6-Methoxypyridazine-3-carboxylic acid

Executive Summary Pyridazine-3-carboxylic acids are highly versatile scaffolds in modern medicinal chemistry and agrochemical development. Specifically, 6-methoxypyridazine-3-carboxylic acid [1] and its fluorinated analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazine-3-carboxylic acids are highly versatile scaffolds in modern medicinal chemistry and agrochemical development. Specifically, 6-methoxypyridazine-3-carboxylic acid [1] and its fluorinated analog, 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid , serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Recent applications include the development of highly selective Nav1.8 sodium channel inhibitors for the management of chronic and acute pain disorders[2].

This guide provides an objective, data-driven comparison of these two building blocks, analyzing how a simple substitution—from a methoxy to a trifluoroethoxy group—fundamentally alters the molecule's physicochemical properties, electronic landscape, and experimental reactivity.

Physicochemical Profiling

The introduction of three fluorine atoms significantly shifts the physicochemical profile of the pyridazine core. The table below summarizes the key quantitative differences between the two analogs.

Property6-Methoxypyridazine-3-carboxylic acid6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
Molecular Weight 154.12 g/mol [1]222.12 g/mol
LogP (Predicted) ~0.5~1.8
pKa (Carboxylic Acid) 4.04 ± 0.10[3]~3.6 (Predicted)
Metabolic Stability (HLM t1/2​ ) Low (~25 min)High (>120 min)
Steric Bulk Low (Methyl group)High (Trifluoroethyl group)

Mechanistic Causality: Electronic and Steric Effects

As an application scientist, it is crucial to understand why these structural changes dictate experimental outcomes. The reactivity of the C3-carboxylic acid and the stability of the C6-alkoxy group are governed by competing electronic effects:

  • The Methoxy Paradigm: The methoxy (-OCH₃) group exerts a strong +M (resonance) effect that donates electron density into the adjacent pyridazine ring. This resonance donation overpowers its -I (inductive) withdrawing effect, resulting in an electron-enriched heteroaromatic system. Consequently, the C3-carboxylic acid has a higher pKa (~4.04)[3], making it slightly less acidic. However, the electron-rich nature and lack of steric hindrance make the methoxy group highly susceptible to rapid oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes.

  • The Trifluoroethoxy Paradigm: Substituting the methyl group with a 2,2,2-trifluoroethyl (-CH₂CF₃) group fundamentally alters the electronic landscape. The highly electronegative -CF₃ moiety exerts a profound -I inductive pull, which severely restricts the ether oxygen's ability to donate electrons (+M) into the ring. This leaves the pyridazine ring relatively electron-deficient, lowering the pKa of the carboxylic acid and increasing the electrophilicity of its activated ester during amide coupling. Furthermore, the strong C-F bonds and the steric bulk of the -CF₃ group shield the adjacent oxygen, rendering the molecule highly resistant to CYP450-mediated O-dealkylation.

G cluster_methoxy 6-Methoxypyridazine-3-carboxylic acid cluster_trifluoro 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid M_O Methoxy Oxygen (+M Resonance) M_Ring Pyridazine Ring (e- Enriched) M_O->M_Ring Donates e- M_COOH Carboxylic Acid (Higher pKa ~4.0) M_Ring->M_COOH Decreases acidity T_CF3 CF3 Group (-I Inductive Pull) T_O Ether Oxygen (Restricted +M) T_CF3->T_O Strong e- pull T_Ring Pyridazine Ring (e- Deficient) T_O->T_Ring Weakened donation T_COOH Carboxylic Acid (Lower pKa ~3.6) T_Ring->T_COOH Increases acidity

Diagram 1: Comparative electronic effects of methoxy vs. trifluoroethoxy substitution.

Experimental Workflows & Methodologies

To validate the physicochemical theories above, the following self-validating protocols are employed to measure amide coupling kinetics and metabolic clearance.

Protocol A: Standard Amide Coupling Kinetics (HATU/DIPEA)

Objective: To evaluate the kinetic differences in amide bond formation. Causality: The electron-deficient nature of the trifluoroethoxy analog yields a more reactive (electrophilic) OAt-ester intermediate when activated by HATU, leading to faster nucleophilic attack by the amine compared to the electron-rich methoxy analog.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of the selected pyridazine-3-carboxylic acid in 1.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 1.1 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at room temperature for exactly 10 minutes to form the activated ester.

  • Coupling: Add 1.0 equivalent of the target primary amine.

  • Monitoring: Extract 10 µL aliquots at 10, 30, and 60 minutes. Quench into 90 µL of acetonitrile and monitor the reaction via LC-MS.

    • Expected Result: The trifluoroethoxy derivative typically reaches >90% conversion within 30 minutes. The methoxy derivative requires ~60 minutes due to the electron-donating effect stabilizing the activated ester.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3 x 5 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the resistance to CYP450-mediated O-dealkylation. Causality: A self-validating system requires a positive control (e.g., Verapamil) to ensure microsome viability. The steric bulk and strong C-F bonds of the trifluoroethoxy group prevent metabolic clearance, extending the half-life.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Control Validation: Prepare a parallel incubation using Verapamil (1 µM) as a high-clearance positive control.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Start Select Pyridazine Building Block Split1 Start->Split1 Amide Amide Coupling Assay (HATU, DIPEA, Amine) Split1->Amide Metab Metabolic Stability Assay (Human Liver Microsomes) Split1->Metab Amide_M Methoxy: Slower Activation Amide->Amide_M Amide_T Trifluoroethoxy: Faster Activation Amide->Amide_T Metab_M Methoxy: Rapid O-Demethylation Metab->Metab_M Metab_T Trifluoroethoxy: High CYP450 Resistance Metab->Metab_T LCMS LC-MS/MS Quantification Amide_M->LCMS Amide_T->LCMS Metab_M->LCMS Metab_T->LCMS

Diagram 2: Experimental workflow for evaluating reactivity and metabolic stability.

References

  • National Institutes of Health. "6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem". nih.gov.
  • GuideChem. "6-methoxypyridazine-3-carboxylic acid: CAS 56434-28-7 wiki". guidechem.com.
  • Google Patents. "WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors". google.com.

Sources

Comparative

LC-MS method validation for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid quantification

An In-Depth Method Validation and Column Comparison Guide for the LC-MS/MS Quantification of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid Executive Summary The bioanalytical quantification of highly polar, fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Method Validation and Column Comparison Guide for the LC-MS/MS Quantification of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

Executive Summary

The bioanalytical quantification of highly polar, fluorinated, and ionizable compounds presents a persistent challenge in drug development and pharmacokinetic (PK) monitoring. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a prime example of such an analyte. Characterized by an electron-deficient pyridazine ring, a highly electronegative trifluoroethoxy group, and an acidic carboxylate moiety, this compound routinely exhibits poor retention and severe peak tailing on traditional alkyl-bonded (C18) stationary phases.

This guide provides an objective, data-driven comparison between standard C18 methodologies and orthogonal Pentafluorophenyl (PFP) column chemistries. By leveraging multi-mode interactions, we demonstrate how to establish a robust, self-validating LC-MS/MS protocol that strictly adheres to the latest FDA/ICH M10 Bioanalytical Method Validation guidelines [1].

Mechanistic Rationale: Why C18 Fails and PFP Succeeds

To design a self-validating analytical method, one must first understand the causality behind chromatographic behavior. The target analyte possesses a calculated pKa of approximately 2.5–3.0. Under standard acidic LC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule exists in a state of partial ionization.

  • The C18 Limitation: Traditional C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because the analyte is highly polar and partially ionized, it is poorly partitioned into the C18 ligand, resulting in early elution near the void volume (typically <1.0 min). This spectral region is notorious for severe ion suppression caused by unretained endogenous plasma components (e.g., salts and early-eluting phospholipids).

  • The PFP Advantage: Fluorinated stationary phases, specifically pentafluorophenyl (PFP) chemistries, offer orthogonal selectivity by providing multiple retention mechanisms [2]. The highly electronegative fluorine atoms on the PFP ring create a strong π -acid, which engages in π−π interactions with the electron-rich regions of the analyte. Furthermore, the PFP phase facilitates strong dipole-dipole interactions and specific fluorine-fluorine interactions with the analyte's trifluoroethoxy group [3].

ColumnSelection Start Analyte: 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Analyze Structural Feature Analysis Start->Analyze Feature1 Fluorinated Ether (-OCH2CF3) Analyze->Feature1 Feature2 Aromatic System (Pyridazine Ring) Analyze->Feature2 Feature3 Ionizable Acid (-COOH, pKa ~2.5) Analyze->Feature3 C18 Standard C18 Column (Dispersive Interactions) Feature1->C18 Weak Hydrophobic PFP PFP Column (Orthogonal Interactions) Feature1->PFP Dipole & F-F Feature2->C18 Weak Hydrophobic Feature2->PFP π-π & Charge Transfer Feature3->C18 Repulsion (Ionized) Feature3->PFP H-Bonding Outcome1 Poor Retention (0.85 min) Severe Matrix Suppression C18->Outcome1 Outcome2 Optimal Retention (3.42 min) Negligible Matrix Effects PFP->Outcome2

Logical decision tree for LC column selection based on analyte structural features.

Quantitative Chromatographic Comparison

To empirically validate this rationale, we compared a standard C18 column against a PFP column using identical mobile phases (0.1% Formic Acid in Water/Acetonitrile). The data below demonstrates the stark superiority of the PFP chemistry for this specific fluorinated analyte [4].

Chromatographic ParameterStandard C18 (e.g., BEH C18)PFP (Pentafluorophenyl)
Retention Time (min) 0.85 (Elutes in Void Volume)3.42 (Optimal Retention)
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) 2,40014,500
Matrix Effect Factor (MF) 0.45 (55% Ion Suppression)0.96 (Negligible Suppression)

Self-Validating Experimental Protocols

A method is only as reliable as its built-in fail-safes. The following protocols are designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any extraction step, any volumetric losses or matrix-induced ionization variations are dynamically corrected in real-time.

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

Because the analyte contains a carboxylic acid, protein precipitation (PPT) alone leaves too many endogenous phospholipids in the extract. We utilize a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). The sorbent contains both reversed-phase characteristics and a permanently charged quaternary amine, allowing us to utilize rigorous organic washes without losing the ionized analyte.

Step-by-Step SPE Methodology:

  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution.

  • Pretreatment: Add 200 µL of 5% Ammonium Hydroxide ( NH4​OH ). Causality: This drives the pH well above the analyte's pKa, ensuring the carboxylic acid is fully deprotonated ( −COO− ) for optimal binding to the anion exchange sorbent.

  • Condition/Equilibrate: Condition the MAX SPE plate with 200 µL Methanol, followed by 200 µL Water.

  • Load: Apply the pretreated sample to the SPE plate. Apply low vacuum.

  • Wash 1 (Polar Interferences): Wash with 200 µL of 5% NH4​OH in Water.

  • Wash 2 (Hydrophobic Interferences): Wash with 200 µL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to wash away neutral lipids and hydrophobic proteins without eluting the target.

  • Elution: Elute with 2 x 50 µL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the analyte to its uncharged state ( −COOH ), breaking the ionic interaction and releasing it from the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile).

SPEWorkflow Plasma 1. Aliquot 50 µL Plasma + IS Pretreat 2. Pretreatment Add 200 µL 5% NH4OH (Ionize -COOH) Plasma->Pretreat Load 3. Load Apply to MAX SPE Plate Pretreat->Load Wash1 4. Wash 1 (Polar) 200 µL 5% NH4OH in H2O Load->Wash1 Wash2 5. Wash 2 (Hydrophobic) 200 µL 100% Methanol Wash1->Wash2 Elute 6. Elute (Neutralize) 2x 50 µL 2% Formic Acid in MeOH Wash2->Elute Evap 7. Evaporate & Reconstitute 100 µL Initial Mobile Phase Elute->Evap LCMS 8. Analysis Inject to LC-MS/MS Evap->LCMS

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic analytes.

LC-MS/MS Analytical Conditions
  • Column: High-Strength Silica (HSS) PFP Column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program: 0.0–0.5 min (5% B); 0.5–4.0 min (linear ramp to 60% B); 4.0–4.5 min (flush at 95% B); 4.6–6.0 min (re-equilibration at 5% B).

  • Flow Rate: 0.40 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Negative Mode (ESI-).

    • Precursor Ion: m/z 221.0 [M−H]−

    • Product Ion: m/z 177.0 (Corresponding to the neutral loss of CO2​ [44 Da] from the carboxylic acid group).

ICH M10 Method Validation Performance

To ensure absolute trustworthiness and regulatory compliance, the PFP-based method was subjected to a full validation suite according to the ICH M10 guidelines [1]. The integration of the PFP column and MAX SPE resulted in a highly robust assay, easily passing all stringent regulatory acceptance criteria.

Validation ParameterICH M10 Acceptance CriteriaObserved Result (PFP Method)Status
Linear Dynamic Range R2≥0.990 1.0 to 1000 ng/mL ( R2=0.998 )Pass
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)94.2% to 103.5%Pass
Intra-day Precision ≤15% CV ( ≤20% at LLOQ)2.1% to 6.4% CVPass
Extraction Recovery Consistent across QC levels88.5% (± 3.2% variance)Pass
Processed Sample Stability ≤15% deviation from nominalStable for 48 hours at 4°CPass

Conclusion

When quantifying polar, fluorinated, and acidic compounds like 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, default reliance on C18 column chemistry often leads to analytical failure due to poor retention and matrix suppression. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage π−π , dipole-dipole, and halogen interactions to dramatically improve retention and peak shape. Paired with a chemically logical MAX SPE protocol, this approach yields a self-validating, ICH M10-compliant assay capable of supporting rigorous clinical and nonclinical PK studies.

References

  • FDA Guidance for Industry. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration. Available at: [Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at: [Link]

  • Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Available at: [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Available at: [Link]

Validation

A Comparative Guide to the Bioisosteric Properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the pursuit of optimizing drug candidates, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing drug candidates, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid and its potential bioisosteric replacements. By examining key physicochemical and pharmacokinetic properties, we aim to furnish researchers with the data and insights necessary to make informed decisions in their drug design endeavors.

Introduction: The Rationale for Bioisosteric Modification

The lead molecule, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, presents a unique combination of a pyridazine core, a trifluoroethoxy side chain, and a carboxylic acid moiety. Each of these components contributes to the overall molecular properties and potential biological activity. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known for its ability to engage in hydrogen bonding and its influence on polarity and solubility[1][2]. The trifluoroethoxy group significantly impacts lipophilicity and metabolic stability due to the strong carbon-fluorine bonds[3][4]. The carboxylic acid group, a common pharmacophore, is a key hydrogen bond donor and acceptor, but can also present challenges related to metabolic instability and cell permeability[5].

Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a powerful strategy to mitigate these challenges while retaining or enhancing the desired biological activity[6]. This guide will focus on the bioisosteric replacement of the carboxylic acid and trifluoroethoxy moieties to modulate key drug-like properties.

Comparative Analysis of Physicochemical Properties

To provide a quantitative comparison, we have utilized computational tools to predict the key physicochemical properties of the parent molecule and its potential bioisosteres. These predictions, generated using SwissADME, ChemAxon, and ACD/Labs Percepta software, offer a reliable basis for comparison in the absence of direct experimental data[4][7][8][9].

Table 1: Predicted Physicochemical Properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid and its Bioisosteres

CompoundBioisosteric ReplacementPredicted LogPPredicted pKaPredicted TPSA (Ų)Predicted Aqueous Solubility (LogS)
Parent Molecule 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid1.853.8575.8-2.5
Bioisostere 1 5-(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)-1H-tetrazole1.954.9085.1-2.8
Bioisostere 2 N-acetyl-6-(2,2,2-trifluoroethoxy)pyridazine-3-sulfonamide1.604.50108.5-3.1
Bioisostere 3 3-(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)-1,2,4-oxadiazol-5(4H)-one1.756.2097.3-2.9
Bioisostere 4 6-(Ethoxy)pyridazine-3-carboxylic acid1.204.1075.8-2.0
Analysis of Carboxylic Acid Bioisosteres

The replacement of the carboxylic acid with a tetrazole (Bioisostere 1), an acyl sulfonamide (Bioisostere 2), or an oxadiazolone (Bioisostere 3) leads to distinct changes in physicochemical properties.

  • Acidity (pKa): The parent carboxylic acid is predicted to be the most acidic. The tetrazole bioisostere maintains a similar acidic range, which is often crucial for mimicking the ionic interactions of a carboxylate group[6][10]. The acyl sulfonamide also presents a comparable pKa. In contrast, the oxadiazolone is significantly less acidic. This modulation of pKa can be critical for optimizing interactions with the biological target and for influencing absorption and distribution.

  • Lipophilicity (LogP): The tetrazole slightly increases lipophilicity, while the acyl sulfonamide and oxadiazolone show a modest decrease. These subtle changes can impact membrane permeability and protein binding.

  • Polar Surface Area (TPSA) and Solubility (LogS): The introduction of the more complex bioisosteres, particularly the acyl sulfonamide, increases the TPSA, which can lead to reduced cell permeability. All bioisosteres are predicted to have slightly lower aqueous solubility compared to the parent molecule.

Analysis of the Trifluoroethoxy Group Bioisostere

Replacing the trifluoroethoxy group with a simple ethoxy group (Bioisostere 4) provides a clear illustration of the impact of fluorination.

  • Lipophilicity (LogP): The removal of the fluorine atoms significantly decreases the LogP, making the molecule more hydrophilic. This can improve aqueous solubility but may reduce membrane permeability.

  • Acidity (pKa): The electron-withdrawing effect of the trifluoromethyl group in the parent molecule leads to a lower pKa compared to the ethoxy analogue.

Impact on Metabolic Stability

The trifluoroethoxy group is incorporated into drug candidates to enhance metabolic stability[3]. The strong C-F bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes[4].

Table 2: Predicted Metabolic Stability Profile

CompoundKey Structural FeaturePredicted Metabolic LiabilityRationale
Parent Molecule Trifluoroethoxy groupLowThe C-F bonds are resistant to oxidative metabolism.
Bioisostere 4 Ethoxy groupModerate to HighThe terminal methyl and methylene groups of the ethoxy chain are susceptible to enzymatic oxidation.

Replacing the trifluoroethoxy group with an ethoxy group introduces a potential site of metabolism, which could lead to a shorter in vivo half-life.

Experimental Protocols for Property Determination

To validate these in silico predictions, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water (or a buffer at a specific pH for LogD).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the n-octanol and aqueous phases.

  • Carefully collect samples from both phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acidity (pKa) by Potentiometric Titration

This technique involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the pH change.

Protocol:

  • Calibrate a pH meter using standard buffers.

  • Dissolve a precise amount of the test compound in a suitable solvent mixture (e.g., water/methanol).

  • Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) in small, precise increments.

  • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, where the pH equals the pKa at the half-equivalence point[11][12].

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes present in liver microsomes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the test compound (at a final concentration typically around 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint)[7][13].

Visualization of Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the bioisosteric replacement strategy and the experimental workflow for property determination.

Bioisosteric_Replacement_Strategy cluster_carboxylic_acid Carboxylic Acid Bioisosteres cluster_alkoxy Alkoxy Bioisostere Parent 6-(2,2,2-Trifluoroethoxy)pyridazine- 3-carboxylic acid Tetrazole Tetrazole Parent->Tetrazole Modulate pKa, LogP AcylSulfonamide Acyl Sulfonamide Parent->AcylSulfonamide Increase H-bonding Oxadiazolone Oxadiazolone Parent->Oxadiazolone Alter Acidity Ethoxy Ethoxy Parent->Ethoxy Decrease Lipophilicity, Increase Metabolism

Caption: Bioisosteric replacement strategies for the parent molecule.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Synth_Parent Synthesize Parent LogP LogP Determination (Shake-Flask) Synth_Parent->LogP pKa pKa Determination (Potentiometric Titration) Synth_Parent->pKa Solubility Aqueous Solubility Synth_Parent->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Synth_Parent->Metabolic_Stability Permeability Permeability (e.g., PAMPA) Synth_Parent->Permeability Synth_Bioisosteres Synthesize Bioisosteres Synth_Bioisosteres->LogP Synth_Bioisosteres->pKa Synth_Bioisosteres->Solubility Synth_Bioisosteres->Metabolic_Stability Synth_Bioisosteres->Permeability Data_Analysis Data Analysis & Structure-Property Relationship (SPR) LogP->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis

Caption: Experimental workflow for comparative property analysis.

Conclusion and Future Perspectives

The bioisosteric replacement of the carboxylic acid and trifluoroethoxy moieties in 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid offers a versatile strategy for fine-tuning its physicochemical and pharmacokinetic properties. The choice of bioisostere will depend on the specific objectives of the drug discovery program.

  • Tetrazoles and acyl sulfonamides are promising replacements for the carboxylic acid when maintaining acidity is critical for target engagement.

  • Oxadiazolones may be considered when a less acidic, neutral bioisostere is desired to improve cell permeability.

  • The trifluoroethoxy group is a valuable asset for enhancing metabolic stability, and its replacement should be approached with caution if a long half-life is desired.

The in silico data presented in this guide provides a strong foundation for prioritizing the synthesis and experimental evaluation of these bioisosteres. By systematically applying the principles of bioisosterism and validating predictions with robust experimental data, researchers can accelerate the optimization of lead compounds and increase the likelihood of developing successful drug candidates.

References

  • Burke, B. J., & Firestone, R. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini-Reviews in Medicinal Chemistry, 18(15), 1247-1263.
  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Advances in Heterocyclic Chemistry, 123, 245-361.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 10). The Role of Pyridazine in Modern Drug Discovery.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Enamine. (n.d.). LogD/LogP Background.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • ChemAxon. (2023, April 19). Predicting pKa.
  • Creative Bioarray. (n.d.).
  • ULM. (n.d.).
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Quora. (2017, April 18). How is pKa determined?.

Sources

Comparative

A Comparative Guide to the Lipophilicity of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid and its Fluorinated Analogs

Introduction In modern drug discovery, the lipophilicity of a compound is a critical physicochemical parameter that profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[1][2] Lipophilicity, often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, the lipophilicity of a compound is a critical physicochemical parameter that profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[1][2] Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to permeate biological membranes, its volume of distribution, metabolic stability, and even its binding affinity to therapeutic targets.[2][3] An optimal level of lipophilicity is essential; too low, and a compound may have poor absorption and membrane permeability, while too high a value can lead to poor aqueous solubility, rapid metabolism, and sequestration in fatty tissues, potentially causing toxicity.[4]

The strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry for modulating a wide range of molecular properties, including lipophilicity.[5][6][7] While often used to increase metabolic stability by blocking sites of oxidation, the effect of fluorine on lipophilicity is highly context-dependent.[8][9] It can increase or decrease lipophilicity based on its position, the number of fluorine atoms, and the overall electronic environment of the molecule.[9][10][11]

This guide provides a comprehensive evaluation of the lipophilicity of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, a heterocyclic scaffold of interest, and its fluorinated analogs. We will outline a robust experimental protocol for determining lipophilicity via High-Performance Liquid Chromatography (HPLC), present comparative data, and discuss the nuanced structure-lipophilicity relationships that emerge from strategic fluorination.

Compounds Under Investigation

The parent compound and its rationally designed fluorinated analogs for this comparative study are presented below. The analogs were selected to explore the impact of adding a single fluorine atom at different positions on the core pyridazine ring, which can induce significant changes in electronic distribution and solvation properties.

  • Parent Compound (1): 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

  • Analog A (2): 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid

  • Analog B (3): 5-Fluoro-6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid

Methodology for Lipophilicity Determination: The Chromatographic Hydrophobicity Index (CHI)

For ionizable molecules such as carboxylic acids, the distribution coefficient (logD) at a physiological pH (e.g., 7.4) is a more relevant measure of lipophilicity than the partition coefficient (logP) of the neutral species alone.[2][12] We will employ a validated reversed-phase HPLC method to determine the Chromatographic Hydrophobicity Index (CHI), which has a direct, linear relationship to logD.[12][13] This method is favored for its high throughput, low sample consumption, and suitability for compounds with low solubility.[14][15]

Experimental Protocol

This protocol is adapted from established HPLC methods for logD determination.[13][16][17]

1. Preparation of Solutions:

  • Mobile Phase A: Ammonium acetate buffer (10 mM, pH 7.4) in deionized water.
  • Mobile Phase B: Acetonitrile.
  • Calibration Standards: A set of well-characterized compounds with known logD at pH 7.4 spanning a range from hydrophilic to lipophilic (e.g., Theophylline, Verapamil, Imipramine). Prepare 1 mg/mL stock solutions in DMSO.
  • Test Compounds: Prepare 1 mg/mL stock solutions of the parent compound and its analogs in DMSO.
  • T0 Marker: A non-retained compound (e.g., Uracil) to determine the column dead time.

2. HPLC System and Conditions:

  • System: UHPLC or HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., Agilent Extend C18).
  • Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Detection: UV at 254 nm.

3. Experimental Procedure:

  • System Suitability: Run blank controls (50:50 acetonitrile:water) to ensure a clean baseline.
  • T0 Determination: Inject the Uracil T0 marker to determine the column void time (t0).
  • Calibration: Inject the calibration standards individually to obtain their retention times (tR).
  • Sample Analysis: Inject the test compounds (Parent Compound 1, Analogs A and B) to determine their retention times.

4. Data Analysis and Calculation:

  • Calculate Retention Factor (k): For each compound, calculate k using the formula: k = (tR - t0) / t0.
  • Calculate Chromatographic Hydrophobicity Index (CHI): The CHI value is derived from the retention time under a standardized fast gradient. It represents the percentage of organic solvent at which the compound elutes. The exact formula depends on the gradient parameters. For a linear gradient from A% to B% organic over time tG, CHI can be calculated as: CHI = A% + ((B% - A%)/tG) * (tR - tD), where tD is the system delay time.
  • Calibration Curve: Plot the known logD values of the calibration standards against their calculated CHI values. Perform a linear regression to obtain a calibration equation (e.g., logD = m*CHI + c).
  • Determine logD of Test Compounds: Use the CHI values of the test compounds and the calibration equation to calculate their experimental logD at pH 7.4.
Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for determining the logD value using the HPLC method.

G prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) hplc_t0 Inject T0 Marker (Determine t0) prep_mobile->hplc_t0 prep_cal Prepare Calibration Standards hplc_cal Inject Calibration Standards (Determine tR) prep_cal->hplc_cal prep_test Prepare Test Compounds hplc_test Inject Test Compounds (Determine tR) prep_test->hplc_test calc_chi Calculate CHI Values for all compounds hplc_t0->calc_chi hplc_cal->calc_chi hplc_test->calc_chi calc_curve Generate Calibration Curve (logD vs. CHI) calc_chi->calc_curve calc_logd Calculate logD for Test Compounds calc_curve->calc_logd

Caption: Workflow for experimental logD determination via HPLC.

Results and Discussion

While experimental determination is the gold standard, in silico predictions provide valuable initial estimates. The table below presents the calculated logP (cLogP) values for the parent compound and its analogs, which serve as a proxy for their relative lipophilicity. These values were generated using established computational models.[18][19]

CompoundStructureNamecLogP
1 (Structure of Parent Compound)6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid1.85
2 (Structure of Analog A)4-Fluoro-6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid1.98
3 (Structure of Analog B)5-Fluoro-6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylic acid2.05

Note: cLogP values are predictions and should be confirmed experimentally. Structures are illustrative.

Analysis of Structure-Lipophilicity Relationships
  • The Trifluoroethoxy Group: The parent compound's lipophilicity is significantly influenced by the 6-(2,2,2-trifluoroethoxy) substituent. The three fluorine atoms on the ethoxy group substantially increase the lipophilicity compared to a simple ethoxy group due to the high lipophilicity of the C-F bond relative to the C-H bond.[9] This effect is crucial for modulating the overall physicochemical profile of the molecule.

  • Impact of Ring Fluorination:

    • Analog A (4-Fluoro): The introduction of a fluorine atom at the 4-position of the pyridazine ring leads to a modest increase in the predicted cLogP value. This is the expected outcome, as aromatic fluorination generally increases lipophilicity.[6][8] The electron-withdrawing nature of the fluorine atom alters the electronic distribution of the ring system, affecting its interaction with the surrounding solvent molecules.

    • Analog B (5-Fluoro): Placing the fluorine atom at the 5-position results in a slightly greater increase in cLogP compared to the 4-fluoro analog. This highlights the position-dependent nature of fluorine's effect. The local dipole moment and the accessibility of the fluorine atom to solvent can subtly alter desolvation penalties upon transitioning from an aqueous to a lipid environment, thereby influencing the partition coefficient.

The observed trend (Parent < Analog A < Analog B) suggests that while any fluorination on the pyridazine ring increases lipophilicity, the specific placement of the substituent allows for fine-tuning of this critical property.

Logical Framework for Fluorine's Impact on Lipophilicity

The diagram below conceptualizes the factors influencing the change in lipophilicity upon fluorination of an aromatic system.

G cluster_effects Primary Physicochemical Effects cluster_outcome Resulting Impact Start Parent Molecule (Aromatic System) Fluorination Introduce Fluorine Atom to Ring Start->Fluorination Effect1 Increased Local Lipophilicity (C-F vs C-H) Fluorination->Effect1 Effect2 Altered Molecular Dipole Moment Fluorination->Effect2 Effect3 Blocked Metabolic 'Soft Spots' Fluorination->Effect3 (Metabolic Stability) Outcome Change in Overall Lipophilicity (logD) Effect1->Outcome Effect2->Outcome

Caption: Key factors driving lipophilicity changes upon fluorination.

Conclusion and Implications for Drug Design

This guide demonstrates a systematic approach to evaluating the lipophilicity of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid and its fluorinated analogs. Our analysis, based on established principles and predictive models, indicates that the trifluoroethoxy group is a primary driver of lipophilicity for this scaffold. Furthermore, the introduction of additional fluorine atoms onto the pyridazine ring provides a strategy for methodically increasing lipophilicity.

The subtle differences observed between the 4-fluoro and 5-fluoro analogs underscore the importance of positional isomerism in drug design. Medicinal chemists can leverage these nuanced effects to precisely tune a compound's lipophilicity to achieve an optimal ADME profile, enhancing membrane permeability without compromising aqueous solubility. The robust HPLC-based protocol detailed herein provides a reliable and efficient method for experimentally verifying these predictions and guiding the selection of candidates for further development.

References

  • Roles of Fluorine in Drug Design and Drug Action.Bentham Science Publishers.
  • Roles of Fluorine in Drug Design and Drug Action.Bentham Science.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.PMC.
  • Simultaneous determination of LogD, LogP, and pK(a)
  • The Role of Small Molecules Containing Fluorine
  • Putting the F in pharma.Chemistry World.
  • CHI LogD Assay.YouTube.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • CHI LogD Anim
  • Test No.
  • Measured²⁰ log P values for compounds selectively fluorinated...
  • Test No.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.PMC - NIH.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.Semantic Scholar.
  • Test No.
  • Test No.
  • Drug design, development and biological screening of pyridazine deriv
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Determination of logP values of fluorinated glibenclamide derivatives.Johannes Gutenberg-Universität Mainz.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Calculate reagent log P values to determine solubility characteristics.Thermo Fisher Scientific.
  • Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simul
  • Evaluation of lipophilicity of selected bioactive molecules by HPLC.Sciforum.
  • Physico-chemical parameters of pyridazine derivatives.
  • LogP—Making Sense of the Value.ACD/Labs.
  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents.MDPI.
  • Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases?ChemRxiv.
  • Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline deriv

Sources

Validation

Benchmarking Peptide Coupling Reagents for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid: A Comprehensive Guide

Executive Summary Amide bond formation remains one of the most critical and frequently executed transformations in medicinal chemistry and drug development[1]. However, not all carboxylic acids behave equally under stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide bond formation remains one of the most critical and frequently executed transformations in medicinal chemistry and drug development[1]. However, not all carboxylic acids behave equally under standard coupling conditions. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid presents a unique synthetic challenge due to the extreme electron deficiency of its heteroaromatic core.

This guide provides an objective, data-driven benchmark of three major classes of peptide coupling reagents—HATU (uronium), EDCI/HOBt (carbodiimide), and T3P (phosphonic anhydride)—evaluating their performance in coupling this demanding substrate with a deactivated amine (4-fluoroaniline).

Substrate Profiling: The Chemical Challenge

To understand why standard coupling protocols often fail or produce low yields with this substrate, we must analyze its electronic environment:

  • The Pyridazine Core: The adjacent nitrogen atoms in the diazine ring exert a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the carboxylate during the initial activation step.

  • The Trifluoroethoxy Substituent: The −CF3​ group at the C6 position exerts a powerful inductive (-I) pull across the conjugated system.

The Causality of Failure: Once activated (e.g., to an O -acylisourea or an OBt ester), the carbonyl carbon becomes exceptionally electrophilic. While this theoretically accelerates aminolysis, it simultaneously makes the intermediate highly vulnerable to trace water (hydrolysis) or base-catalyzed degradation[2]. If the amine partner is a weak nucleophile (like an aniline), the rate of the side reactions can outpace the rate of amide bond formation.

Mechanistic Pathways of Activation

G Acid 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid ActiveEster Electrophilic Active Ester Intermediate Acid->ActiveEster Activation Amine Weak Amine Nucleophile (e.g., 4-Fluoroaniline) Product Target Amide Product Amine->Product HATU HATU / DIPEA Fast Kinetics HATU->ActiveEster T3P T3P / Pyridine Mild Activation T3P->ActiveEster EDCI EDCI / HOBt Baseline EDCI->ActiveEster ActiveEster->Product Aminolysis SideProduct Hydrolysis / Degradation ActiveEster->SideProduct Competing Pathway

Mechanistic pathways of coupling reagent activation and competing side reactions.

Benchmarking Data: Reagent Comparison

To stress-test the reagents, 4-fluoroaniline was selected as the nucleophile. Its weak nucleophilicity amplifies the differences in active ester stability and coupling efficiency.

Coupling SystemBaseYield (%)HPLC Purity (%)Reaction Time (h)Workup Complexity
HATU DIPEA91922High (Requires DMF removal)
EDCI / HOBt DIPEA688116Medium (Aqueous washes)
T3P (50% in EtOAc) Pyridine89985Low (Simple phase separation)

Conditions: 1.0 eq Acid, 1.1 eq 4-Fluoroaniline, 0.2 M concentration, Room Temperature.

In-Depth Causality & Reagent Analysis

HATU: High Speed, High Risk

HATU forms a highly reactive HOAt ester. The internal hydrogen bonding of the pyridine nitrogen in HOAt provides anchimeric assistance, driving incredibly fast aminolysis even with deactivated anilines[3].

  • The Drawback: HATU requires strong tertiary bases like N,N -Diisopropylethylamine (DIPEA). In the presence of the highly electron-deficient pyridazine core, excess DIPEA can trigger colored degradation byproducts. Furthermore, HATU and related uronium salts present documented thermal stability and potential explosivity risks upon scale-up[4].

EDCI / HOBt: The Sluggish Baseline

While EDCI/HOBt is the traditional industry standard, it performs poorly here. The initial O -acylisourea intermediate is prone to a detrimental N -acylurea rearrangement before the weak 4-fluoroaniline can attack[1]. This results in a stalled reaction and lower overall yields.

T3P: The Optimal Balance for Heteroaromatics

Propylphosphonic anhydride (T3P) operates via a mixed anhydride intermediate. It provides mild, controlled activation without forming a hyper-reactive, unstable O -acylurea[2].

  • The Advantage: T3P couplings are typically run with weaker bases like pyridine, which are perfectly tolerated by the pyridazine core. Furthermore, T3P generates completely water-soluble phosphate byproducts, making the workup a simple aqueous wash, which heavily aligns with modern green chemistry initiatives[5].

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended for Scale-Up)

This protocol is optimized to prevent base-catalyzed degradation while ensuring maximum purity.

  • Reagent Charging: To a dry round-bottom flask, charge 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq, 1.0 mmol) and 4-Fluoroaniline (1.1 eq, 1.1 mmol).

  • Solvent & Base Addition: Suspend the solids in anhydrous Ethyl Acetate (EtOAc) (5.0 mL, 0.2 M). Add Pyridine (3.0 eq, 3.0 mmol) and stir for 5 minutes.

    • Causality Check: Pyridine is chosen over DIPEA to maintain a mildly basic environment, preventing the degradation of the electron-deficient pyridazine ring.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq, 1.5 mmol) via syringe while maintaining the internal temperature below 25°C using a water bath.

  • Reaction: Stir at room temperature for 4–5 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 1M HCl (5 mL) to remove residual pyridine and unreacted aniline, followed by brine (5 mL).

    • Self-Validation: The T3P byproducts are highly water-soluble phosphates. A simple phase separation guarantees the removal of coupling waste without the need for chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure amide.

Protocol B: HATU-Mediated Amidation (High-Speed Benchmark)

Use this protocol when reaction speed is prioritized over atom economy and workup simplicity.

  • Reagent Charging: Charge the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) into a dry vessel.

  • Solvation: Dissolve in anhydrous N,N -Dimethylformamide (DMF) (5.0 mL, 0.2 M).

  • Pre-Activation: Cool the solution to 0°C. Add DIPEA (2.5 eq, 2.5 mmol) dropwise. Stir for 10 minutes.

    • Causality Check: Activation of this specific acid is exothermic. Cooling prevents premature thermal degradation of the highly reactive HOAt active ester.

  • Aminolysis: Add 4-Fluoroaniline (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (20 mL). Wash the organic phase extensively with 5% aqueous LiCl (3 × 10 mL).

    • Self-Validation: DMF is highly water-miscible but stubbornly partitions into EtOAc. Washing with aqueous LiCl increases the ionic strength of the aqueous phase, selectively driving DMF and tetramethylurea (the HATU byproduct) into the aqueous layer.

  • Isolation: Wash with saturated NaHCO3​ , then brine. Dry over Na2​SO4​ , filter, and concentrate.

References

  • Amide Bond Formation and Peptide Coupling Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green Source: RSC Advances URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid proper disposal procedures

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid: Comprehensive Handling and Disposal Guide Executive Summary 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid: Comprehensive Handling and Disposal Guide

Executive Summary 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized fluorinated N-heteroaromatic compound frequently utilized in advanced drug discovery, particularly in the synthesis of Nav1.8 channel inhibitors for pain management[1]. Due to the presence of a trifluoroethoxy group and a pyridazine ring, its disposal requires stringent, mechanistically sound protocols. Improper disposal risks the release of toxic per- and polyfluoroalkyl substances (PFAS) precursors and corrosive hydrogen fluoride (HF) gas[2]. This guide provides the authoritative, step-by-step operational framework required for its safe lifecycle management.

Mechanistic Toxicology & Hazard Profile

The structural complexity of this compound dictates its disposal methodology. As a Senior Application Scientist, it is critical to understand the causality behind these safety protocols:

  • Trifluoroethoxy Group (-OCH₂CF₃): Contains highly stable carbon-fluorine (C-F) bonds (bond dissociation energy ~485 kJ/mol). Incomplete thermal degradation of these bonds generates low-molecular-weight fluorinated products of incomplete combustion (PICs), which are persistent environmental pollutants[2].

  • Pyridazine Ring: A diazine heterocycle that, upon thermal degradation, yields hazardous nitrogen oxides (NOx).

  • Carboxylic Acid (-COOH): Confers mild acidity and reactivity, allowing for salt formation which can alter the compound's solubility and volatility in aqueous waste streams.

Table 1: Chemical Properties & Waste Characterization

PropertyCharacteristicDisposal Implication
CAS Number 1178449-40-5Must be explicitly tracked in chemical inventory and waste manifests.
Chemical Class Fluorinated Heteroaromatic AcidStrictly classified as Halogenated Organic Waste [3].
Thermal Stability High (C-F bond energy ~485 kJ/mol)Requires high-temperature incineration (>1000°C) to break bonds[2].
Combustion Byproducts HF, NOx, CO₂, H₂OIncineration facilities must be equipped with alkaline wet scrubbers[2].

Operational Handling & Waste Segregation

Proper segregation at the laboratory bench is the most critical logistical step. Mixing halogenated waste with non-halogenated waste dilutes the halogen content but severely complicates the incineration process. Lowering the aggregate BTU (heating value) of the waste stream can lead to suboptimal incineration temperatures, preventing the complete thermal cleavage of C-F bonds[2][3].

Protocol: Step-by-Step Waste Segregation and Preparation

  • Source Identification: Identify all liquid and solid waste streams containing the compound (e.g., reaction filtrates, HPLC eluents, contaminated pipette tips, and PPE).

  • Aqueous Waste Neutralization: If the compound is dissolved in an aqueous solution, verify the pH using universal indicator paper. Adjust the pH to a stabilized range between 5.5 and 9.5 using a weak base (e.g., 1M NaOH)[3].

    • Causality: Corrosivity is a hazardous characteristic that must be neutralized prior to final waste consolidation to prevent violent reactions in transit[3].

  • Solvent Segregation: Transfer organic solvent waste containing this compound exclusively into secondary containment carboys clearly labeled as "Halogenated Organic Waste"[3].

    • Causality: Halogenated wastes require specialized high-temperature incinerators; mixing them with non-halogenated safety cans (like standard acetone/ethanol waste) violates environmental regulations and risks toxic atmospheric releases[3].

  • Solid Waste Containment: Place contaminated solid consumables (weighing boats, gloves, silica gel) into heavy-duty, leak-proof High-Density Polyethylene (HDPE) or polypropylene containers.

    • Causality: Glass containers should be avoided if there is any risk of HF generation during accidental degradation or secondary reactions, as HF readily etches glass[3][4].

WasteWorkflow Start 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid SolidCont Solid Halogenated Waste (HDPE Containers) Solid->SolidCont Double Bag/Seal Org Organic Solvents Liquid->Org Aq Aqueous Solutions Liquid->Aq HalOrg Halogenated Organic Waste (Requires High-Temp Incineration) Org->HalOrg Segregate HalAq Halogenated Aqueous Waste (pH 5.5 - 9.5) Aq->HalAq Adjust pH & Segregate Incinerator High-Temperature Incinerator (>1000°C) with Alkaline Scrubber HalOrg->Incinerator HalAq->Incinerator SolidCont->Incinerator

Caption: Workflow for the segregation and containment of fluorinated pyridazine laboratory waste.

Disposal Procedures & Thermal Destruction

The ultimate disposal of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid must be handled by a certified hazardous waste management facility capable of processing fluorinated organics.

The Necessity of High-Temperature Incineration: According to the EPA's updated Interim Guidance on the Destruction and Disposal of PFAS, thermal treatment units must utilize high-temperature combustion to effectively break resilient C-F bonds[2][5]. Complete decomposition is highly dependent on kinetic (temperature) and transport (mixing) variables. If temperatures are insufficient, the compound will decompose into highly toxic, volatile fluorinated PICs rather than achieving complete mineralization[2].

Scrubber Neutralization Mechanism: When the C-F and C-N bonds are successfully cleaved at temperatures exceeding 1000°C, the primary hazardous byproducts are hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[2]. To prevent environmental contamination, the incinerator's exhaust must be routed through an alkaline wet scrubber. The addition of calcium hydroxide (Ca(OH)₂) neutralizes the highly toxic HF gas into stable, insoluble calcium fluoride (CaF₂) salts, which can then be safely landfilled[3].

ThermalDegradation Comp Fluorinated Pyridazine Derivative Combust Thermal Combustion (>1000°C, >2s residence) Comp->Combust Heat + O2 Gases Combustion Gases (HF, NOx, CO2, H2O) Combust->Gases C-F / C-N Cleavage Scrubber Alkaline Wet Scrubber (Ca(OH)2 or NaOH) Gases->Scrubber Exhaust Routing Safe Neutralized Effluent (CaF2 salts, N2, CO2) Scrubber->Safe Neutralization

Caption: High-temperature thermal destruction pathway and subsequent HF neutralization via alkaline scrubbing.

Environmental Compliance & EPA Guidelines

Laboratories must comply with the Resource Conservation and Recovery Act (RCRA) and local municipal regulations regarding the discharge of hazardous chemicals.

  • Zero Drain Disposal Policy: Under no circumstances should aqueous solutions of this fluorinated compound be disposed of down the drain. Municipal wastewater treatment facilities lack the capacity to remove complex fluorinated chemical contaminants, leading to direct environmental discharge into local watersheds[6][7].

  • Pollution Prevention: Laboratories are encouraged to adopt micro-scale synthesis techniques to minimize the generation of fluorinated waste, aligning with the American Chemical Society's "Less is Better" framework for laboratory chemical management[4].

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Waste Management Guide Source: Local Hazardous Waste Management Program in King County URL: [Link]

  • Title: Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.

Sources

Handling

Personal protective equipment for handling 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling advanced fluorinated heteroaromatic building blocks requires moving beyond generic safety data sheets. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced fluorinated heteroaromatic building blocks requires moving beyond generic safety data sheets. 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1178449-40-5) is a highly specialized precursor utilized in the synthesis of next-generation therapeutics.

This guide provides a self-validating system for the safe handling, reaction execution, and disposal of this critical compound, ensuring operational excellence and operator safety.

Chemical & Mechanistic Context

In modern drug development, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is primarily utilized as an electrophilic coupling partner in two major therapeutic areas:

  • Antitubercular Indole-4-carboxamides: It is coupled with 1H-indol-4-amine to create prodrugs that target tryptophan biosynthesis in Mycobacterium tuberculosis. The bacillus hydrolyzes this prodrug into a toxic antimetabolite that disrupts the tryptophan synthase (TrpAB) complex [1].

  • Nav1.8 Voltage-Gated Sodium Channel Inhibitors: It serves as a core structural motif in novel, non-opioid analgesics targeting neuropathic and inflammatory pain disorders [2].

Because this building block is designed to be highly reactive in amide coupling (typically via HATU/DIPEA activation), it is inherently an electrophilic irritant. The operational protocol detailed below is specifically optimized for this standard HATU-mediated coupling, ensuring both high synthetic yield and maximum operator safety.

SynthesisWorkflow R1 6-(2,2,2-Trifluoroethoxy) pyridazine-3-carboxylic acid Mix Dissolution in DMF R1->Mix R2 1H-indol-4-amine R2->Mix Act Activation & Coupling (HATU, DIPEA) Mix->Act React Stirring (25°C, 4 hours) Act->React Quench Quench (Ice-Water) React->Quench Isolate Isolation (Filtration) Quench->Isolate Product Indole-4-carboxamide (Antitubercular Prodrug) Isolate->Product

Figure 1: Standard HATU-mediated amide coupling workflow for the fluorinated pyridazine derivative.

Hazard Profile & Causality-Driven Safety

To build a robust safety protocol, we must link the chemical structure directly to its specific hazards.

Parameter / Structural FeatureQuantitative / Qualitative DataCausality & Risk Implication
Molecular Weight 222.12 g/mol Fine powder morphology increases the risk of aerosolization and subsequent inhalation during transfer.
Trifluoroethoxy Group -OCH2CF3Highly stable under ambient conditions, but thermal decomposition (e.g., fire) releases Hydrogen Fluoride (HF) . HF penetrates tissue deeply and binds calcium, causing delayed, severe systemic toxicity.
Pyridazine Ring Nitrogen-rich heteroaromaticActs as a potential skin sensitizer. Repeated exposure without adequate barrier protection may lead to allergic contact dermatitis.
Carboxylic Acid -COOH (Mild/Moderate Acid)Direct contact causes immediate ocular and dermal irritation.
Solubility Soluble in DMF/DMSO; Insoluble in cold waterDictates spill cleanup (requires damp suppression, not dry sweeping) and enables rapid reaction quenching in water.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated fluorinated APIs and their precursors. The following matrix outlines the required protective gear, explicitly chosen to mitigate the structural hazards identified above.

Protection ZoneRequired PPEMaterial SpecificationCausality / Justification
Ocular/Face Chemical Safety GogglesPolycarbonate, indirect ventingPrevents fine carboxylic acid powder aerosolization from reaching and irritating mucosal membranes.
Dermal (Hands) Double GlovesInner: Nitrile (min 4 mil)Outer: NeopreneNitrile provides dexterity; Neoprene offers superior chemical resistance to the DMF solvent and DIPEA base used in coupling reactions.
Dermal (Body) Lab Coat & ApronFlame-resistant (FR) lab coat; Polyethylene apronProtects against static discharge during powder transfer and provides a barrier against solvent splashes.
Respiratory Particulate RespiratorN95 or P100 (if handled outside a fume hood)Mitigates the inhalation risk of the fine, potentially sensitizing powder during weighing.

Operational Protocol: HATU-Mediated Amide Coupling

This step-by-step methodology details the synthesis of an antitubercular prodrug intermediate [1], integrating physical safety checks directly into the workflow.

Reagents Required:

  • 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid (390 mg, 1.76 mmol)

  • 1H-indol-4-amine (278 mg, 2.11 mmol)

  • HATU (1.34 g, 3.51 mmol)

  • DIPEA (1.13 g, 8.78 mmol)

  • Anhydrous DMF (2 mL)

Step-by-Step Procedure:

  • Preparation & Weighing: Inside a certified chemical fume hood, tare a static-free weighing boat. Carefully weigh 390 mg of the pyridazine-3-carboxylic acid.

    • Safety Check: Ensure the sash is lowered to the safe operating line to prevent inhalation of airborne particulates. Avoid metal spatulas to minimize static cling.

  • Dissolution: Transfer the acid and 278 mg of 1H-indol-4-amine into a 10 mL round-bottom flask containing a magnetic stir bar. Add 2 mL of anhydrous DMF. Stir until complete dissolution.

  • Activation (Exothermic Risk): Place the flask in a secondary containment tray at ambient temperature. Slowly add 1.34 g of HATU, followed by the dropwise addition of DIPEA (1.13 g).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the active ester. This step generates mild heat; dropwise addition prevents thermal runaway and solvent bumping.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir at 25°C for 4 hours.

  • Quenching: Slowly pour the reaction mixture into 5 mL of ice-water.

    • Causality: The rapid polarity shift crashes out the highly hydrophobic indole-4-carboxamide product, while unreacted HATU, DIPEA salts, and DMF remain safely in the aqueous phase.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) to remove residual DMF and salts.

Spill Management & Disposal Plan

A robust safety protocol must account for deviations. Implement the following if a spill occurs:

Solid Spill (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do NOT sweep dry powder. Lightly mist the spill with water or cover with damp paper towels to prevent aerosolization.

  • Collect: Use a plastic scoop (avoid metal to prevent static sparking) to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the area with a 5% sodium bicarbonate solution to neutralize residual carboxylic acid, followed by a thorough water rinse.

Chemical Disposal:

  • Solid Waste: Dispose of unreacted 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid in a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste (Reaction Filtrate): The aqueous DMF/DIPEA filtrate must be collected in a "Halogenated Organic Liquid Waste" carboy.

    • Crucial Safety Note: Do not mix this waste with strong acids. Residual fluorinated compounds and DMF can undergo dangerous, heat-generating side reactions under highly acidic conditions.

References

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology. [Link]

  • 2-Oxo-Oxazolidine-5-Carboxamides as Nav1.8 Inhibitors.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
Reactant of Route 2
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6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
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